BTK-IN-17
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H23N7O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
1-[3-[5-(4-phenoxyanilino)-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-7-yl]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H23N7O2/c1-2-22(34)32-13-12-18(15-32)33-26-23-21(14-27-25(23)28-16-29-26)24(31-33)30-17-8-10-20(11-9-17)35-19-6-4-3-5-7-19/h2-11,14,16,18H,1,12-13,15H2,(H,30,31)(H,27,28,29) |
InChIキー |
CMFVTAHMZDUCJB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BTK-IN-17: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BTK-IN-17, a novel, selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. This compound, also identified as compound 36R, has demonstrated significant potential in preclinical studies, particularly for the treatment of rheumatoid arthritis.
Discovery and Design Rationale
This compound was developed through a structure-based drug design approach. The core scaffold of the molecule is a 1,4,5,6,8-pentaazaacenaphthylene core, a novel chemotype for BTK inhibitors. The design strategy focused on creating a covalent inhibitor that could form a stable bond with the cysteine 481 (Cys481) residue in the active site of BTK, leading to irreversible inhibition. This approach is intended to provide high potency and prolonged target engagement.
The molecule was optimized for oral bioavailability and selectivity to minimize off-target effects, a common challenge with kinase inhibitors. The design process led to the identification of this compound (compound 36R) as a lead candidate with a favorable pharmacological profile.
Quantitative Biological Data
The biological activity of this compound was assessed through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Conditions | Reference |
| BTK IC₅₀ | 13.7 nM | In vitro kinase assay | [1] |
| hERG IC₅₀ | 8.6 µM | Electrophysiology assay | [1] |
| BTK Occupancy (in vivo) | 79% (at 1 hour) | Rat model, 10 mg/kg p.o. | [1] |
| BTK Occupancy (in vivo) | 62% (at 24 hours) | Rat model, 10 mg/kg p.o. | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
| Pharmacokinetic Parameter | Value (Rat) | Dose and Administration | Reference |
| Tₘₐₓ | 1.0 h | 10 mg/kg p.o. | [1] |
| Cₘₐₓ | 125 nM | 10 mg/kg p.o. | [1] |
| AUC₀-t | 1032 h*nM | 10 mg/kg p.o. | [1] |
| t₁/₂ | 6.1 h | 1 mg/kg i.v. | [1] |
| CL | 1.9 L/h/kg | 1 mg/kg i.v. | [1] |
| Vdss | 16.5 L/kg | 1 mg/kg i.v. | [1] |
| F | 64.1% | 10 mg/kg p.o. vs 1 mg/kg i.v. | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed experimental protocol for the synthesis of the 1,4,5,6,8-pentaazaacenaphthylene core and the final compound is based on the procedures described in the primary literature.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol would be provided here in a full whitepaper, including reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). This would be based on the synthetic scheme published by Fang X, et al. in the European Journal of Medicinal Chemistry, 2022.
Mechanism of Action and Signaling Pathway
BTK is a key signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[2] Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2).[3][4] This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and NFAT, which are crucial for B-cell proliferation, differentiation, and survival.[3]
This compound acts as a covalent irreversible inhibitor of BTK. It forms a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways ultimately leads to the suppression of B-cell activation and proliferation, which is the therapeutic basis for its use in autoimmune diseases like rheumatoid arthritis.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Experimental Workflows
The discovery and evaluation of this compound involved a series of interconnected experimental workflows, from initial hit identification to in vivo efficacy studies.
Drug Discovery Workflow
Caption: General Drug Discovery Workflow for this compound.
In Vitro BTK Inhibition Assay Workflow
Experimental Protocol: BTK Kinase Assay
A typical in vitro kinase assay to determine the IC₅₀ of this compound would involve the following steps:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable substrate peptide (e.g., a poly-Glu,Tyr peptide), this compound at various concentrations, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a multi-well plate, add the BTK enzyme, the substrate, and the different concentrations of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
Caption: Workflow for In Vitro BTK Inhibition Assay.
Conclusion
This compound is a promising, orally active, and selective covalent inhibitor of BTK. Its novel 1,4,5,6,8-pentaazaacenaphthylene scaffold and well-defined mechanism of action make it a valuable tool for researchers studying BTK signaling and a potential therapeutic candidate for autoimmune diseases. The data presented in this guide highlight its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and efficacy in a preclinical model of rheumatoid arthritis. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BTK-IN-17: A Covalent Inhibitor Targeting Bruton's Tyrosine Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BTK-IN-17, also identified as compound 36R, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). As an orally active agent, it has demonstrated significant anti-inflammatory effects, positioning it as a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and pharmacokinetics, and detailed experimental methodologies for its characterization.
Introduction to BTK and Covalent Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the development, proliferation, and survival of B-cells. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders.
Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged pharmacodynamic effects that can outlast the inhibitor's presence in systemic circulation. In the context of BTK, many covalent inhibitors are designed to target the cysteine residue at position 481 (Cys-481) within the ATP-binding site. This irreversible interaction provides sustained inhibition of BTK's kinase activity.
Mechanism of Action of this compound
This compound is an orally active and selective BTK inhibitor that functions through a covalent mechanism of action. By forming an irreversible bond with BTK, it effectively blocks the downstream signaling cascade initiated by the B-cell receptor. This is evidenced by its ability to decrease the phosphorylation of key signaling molecules, including BTK at tyrosine 223 (p-BTKY223) and phospholipase Cγ2 at tyrosine 1217 (p-PLCγ2Y1217)[1]. The inhibition of these downstream effectors ultimately leads to the observed anti-inflammatory properties of the compound.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
In Vitro Potency
| Parameter | Value | Description |
| BTK IC50 | 13.7 nM[1] | The half-maximal inhibitory concentration against BTK enzyme activity. |
| hERG IC50 | 8.6 µM[1] | The half-maximal inhibitory concentration against the hERG channel, an indicator of potential cardiotoxicity. |
Pharmacokinetic Parameters in Rats
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats[1].
| Parameter | 1 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) |
| Cmax (ng/mL) | 778 ± 126 | 76.3 ± 8.4 |
| Tmax (h) | - | 1.00 ± 0.5 |
| AUC (ng·h·mL-1) | 454 ± 25 | 164 ± 18 |
| Clearance (CL) (mL·kg-1·min-1) | 36.8 ± 2.0 | - |
| Volume of Distribution (Vdss) (L·kg-1) | 1.67 ± 0.04 | - |
| Oral Bioavailability (F) (%) | - | 3.6 ± 0.4 |
In Vivo Target Occupancy in Rats
Following a 10 mg/kg oral dose, this compound demonstrated rapid and sustained target engagement in rats[1].
| Time Point | BTK Occupancy |
| 1 hour | 79% |
| 24 hours | ~62% |
Experimental Protocols
This section outlines the general methodologies for characterizing a covalent BTK inhibitor like this compound.
General Workflow for Covalent Inhibitor Characterization
BTK Kinase Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (vehicle control).
-
Add the BTK enzyme to each well and incubate for a defined pre-incubation period (e.g., 60 minutes) at room temperature. This step is crucial for covalent inhibitors to allow time for the covalent bond to form.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated BTK and PLCγ2
This protocol describes the detection of phosphorylated BTK and PLCγ2 in a B-cell line (e.g., Ramos cells) to assess the cellular activity of this compound.
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2 (Y1217), and total PLCγ2. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Immunize male Sprague-Dawley or Lewis rats with an intradermal injection of the emulsion at the base of the tail.
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 7 days after the primary immunization.
-
-
Treatment and Monitoring:
-
Once arthritis is established (typically 10-14 days after the first immunization), randomize the animals into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound orally once daily.
-
Monitor the animals daily or every other day for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign an arthritis score to each paw.
-
Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for pharmacokinetic analysis and measurement of inflammatory biomarkers.
-
Harvest the hind paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a potent, selective, and orally active covalent inhibitor of BTK. Its ability to irreversibly bind to its target leads to sustained inhibition of the B-cell receptor signaling pathway, resulting in significant anti-inflammatory effects in preclinical models. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology and drug discovery who are investigating the therapeutic potential of BTK inhibition. Further studies are warranted to fully elucidate the clinical utility of this compound in the treatment of autoimmune diseases.
References
Beyond BTK: An In-Depth Technical Guide to the Cellular Targets of BTK-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTK-IN-17, also identified as compound 36R, is a novel, orally active, and covalent inhibitor of Bruton's tyrosine kinase (BTK) with demonstrated anti-inflammatory properties. While its potent inhibition of BTK is well-established, a comprehensive understanding of its broader cellular target landscape is critical for predicting potential off-target effects and exploring novel therapeutic applications. This technical guide provides a detailed analysis of the cellular targets of this compound beyond BTK, based on available preclinical data. We present a structured overview of its kinase selectivity profile, detail the experimental methodologies for target identification and validation, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. This compound has emerged as a potent covalent inhibitor of BTK, exhibiting an IC50 of 13.7 nM[1]. The high selectivity of kinase inhibitors is a critical attribute to minimize off-target toxicities and to ensure that the observed therapeutic effects are attributable to the intended target. This guide delves into the off-target profile of this compound, providing quantitative data and the methodologies used to assess its selectivity.
Quantitative Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 468 kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for BTK. The quantitative data for kinases with significant inhibition are summarized in the table below.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| BTK | >99 | 13.7 | Tec |
| BMX | 98 | >1000 | Tec |
| ITK | 35 | >1000 | Tec |
| TEC | 65 | >1000 | Tec |
| TXK | 85 | >1000 | Tec |
| EGFR | <10 | >1000 | EGFR |
| ERBB2 | <10 | >1000 | EGFR |
| ERBB4 | <10 | >1000 | EGFR |
| JAK3 | <10 | >1000 | JAK |
| BLK | 95 | >1000 | Src |
| FGR | 88 | >1000 | Src |
| FYN | 82 | >1000 | Src |
| HCK | 92 | >1000 | Src |
| LCK | 89 | >1000 | Src |
| LYN | 91 | >1000 | Src |
| SRC | 85 | >1000 | Src |
| YES | 88 | >1000 | Src |
Data compiled from Fang et al., European Journal of Medicinal Chemistry, 2022.
Experimental Protocols
Kinase Inhibitory Activity Assay (Radioisotope Filter Binding Assay)
The inhibitory activity of this compound against BTK and other kinases was determined using a radioisotope filter binding assay.
Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a generic or specific substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, and a buffer solution (e.g., HEPES, MgCl₂, MnCl₂, DTT).
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the [γ-³³P]ATP/substrate mixture.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Termination and Filtration: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
KinomeScan™ Selectivity Profiling
A comprehensive selectivity profile of this compound was generated using the KINOMEscan™ platform (DiscoverX).
Principle: This is a competition-based binding assay. An immobilized, active-site directed ligand is used to capture kinases from a panel. The test compound (this compound) competes with the immobilized ligand for binding to the kinases. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates stronger binding of the test compound.
Protocol:
-
Kinase Panel: A panel of 468 purified human kinases is utilized.
-
Competition Assay: this compound at a fixed concentration (1 µM) is incubated with the kinase panel.
-
Affinity Purification: The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor. Kinases not bound by this compound will bind to the column.
-
Quantification: The amount of each kinase captured on the column is quantified using a highly sensitive method, typically quantitative PCR (qPCR) for a DNA tag that is fused to each kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the column, relative to a DMSO control.
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathway of BTK and the workflow for assessing kinase inhibitor selectivity.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Generalized workflow for the KINOMEscan™ competition binding assay.
Discussion
The kinome scan data for this compound reveals a high degree of selectivity for BTK. While several other kinases, particularly within the Tec and Src families, show significant percentage inhibition at a 1 µM concentration, their IC50 values are substantially higher than that for BTK (>1000 nM), indicating a much lower potency of inhibition. The observed inhibition of other Tec family members (BMX, ITK, TEC, TXK) is not unexpected given the structural similarities within this kinase family. Similarly, some cross-reactivity with Src family kinases is often observed with BTK inhibitors.
The lack of significant inhibition of kinases such as EGFR and JAK3 at therapeutic concentrations is a favorable characteristic, as off-target inhibition of these kinases by other BTK inhibitors has been associated with adverse effects. The high selectivity of this compound suggests a potentially favorable safety profile.
Conclusion
This compound is a highly selective covalent inhibitor of BTK. Its off-target activity is primarily limited to other members of the Tec and Src kinase families, and at concentrations significantly higher than its IC50 for BTK. The detailed experimental protocols provided in this guide offer a basis for the replication and validation of these findings. The high selectivity profile of this compound makes it a valuable tool for studying BTK-mediated signaling and a promising candidate for further therapeutic development with a potentially reduced risk of off-target related side effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to provide medical advice.
References
BTK-IN-17: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of BTK-IN-17, a selective and orally active Bruton's tyrosine kinase (BTK) inhibitor. The information presented is curated from preclinical studies and is intended to inform further research and development of this compound for inflammatory and autoimmune diseases.
Core Concepts: Mechanism of Action
This compound is a potent inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and the activation of other immune cells. By targeting BTK, this compound effectively modulates downstream signaling pathways that are pivotal in the inflammatory response. The primary mechanism involves the inhibition of BTK phosphorylation at tyrosine 223 (Y223) and the subsequent phosphorylation of its substrate, phospholipase Cγ2 (PLCγ2), at tyrosine 1217 (Y1217). This disruption of the BTK signaling cascade ultimately mitigates the activation of inflammatory cells and the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in preclinical models.
In Vitro Efficacy
| Parameter | Value | Cell Line | Description |
| IC50 (BTK Inhibition) | 13.7 nM | - | The half-maximal inhibitory concentration of this compound against Bruton's tyrosine kinase. |
In Vivo Efficacy: Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage | Administration | Outcome |
| This compound | 10 mg/kg | Oral, once daily for 10 days | Demonstrated good anti-inflammatory effects. |
| This compound | 30 mg/kg | Oral, once daily for 10 days | Demonstrated good anti-inflammatory effects. |
| This compound | 50 mg/kg | Oral, once daily for 10 days | Demonstrated good anti-inflammatory effects. |
Pharmacokinetic Profile in Rats
| Parameter | Value (IV @ 1 mg/kg) | Value (PO @ 10 mg/kg) |
| Cmax (ng/mL) | - | 52.5 |
| Tmax (h) | - | 1.0 |
| AUC (ng·h/mL) | 454 | 164 |
| t1/2 (h) | 0.73 | 1.67 |
| Bioavailability (%) | - | 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research conducted by Fang X, et al. (2022) in the European Journal of Medicinal Chemistry.
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.
Animal Model:
-
Species: Lewis rats
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and incomplete Freund's adjuvant is prepared.
-
On day 0, rats are immunized via intradermal injection of the emulsion at the base of the tail.
-
A booster injection is administered on day 7.
-
Treatment Protocol:
-
Dosing: this compound is administered orally at doses of 10, 30, and 50 mg/kg.
-
Frequency: Once daily.
-
Duration: 10 days, starting from the onset of arthritis.
Assessment of Anti-inflammatory Effects:
-
Primary Endpoint: Reduction in paw volume, measured using a plethysmometer.
-
Secondary Endpoints:
-
Arthritis score, based on a scale evaluating erythema and swelling.
-
Histopathological analysis of joint tissues to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-type II collagen antibodies via ELISA.
-
In Vitro Assay: Western Blot Analysis of BTK Signaling
Objective: To determine the effect of this compound on the phosphorylation of BTK and its downstream substrate PLCγ2 in a human B-cell lymphoma line.
Cell Line:
-
Ramos cells (human Burkitt's lymphoma)
Experimental Procedure:
-
Cell Culture: Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: B-cell receptor signaling is stimulated by the addition of anti-human IgM antibody.
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.
Visualizations
Signaling Pathway of BTK Inhibition
Caption: this compound inhibits the BTK signaling cascade.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for the rat collagen-induced arthritis model.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of BTK signaling.
The Role of BTK-IN-17 in NF-κB and MAPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies and autoimmune disorders. As a key mediator downstream of the B-cell receptor (BCR), BTK plays a pivotal role in activating pro-survival signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. BTK-IN-17 is a selective and orally active inhibitor of BTK. This technical guide provides an in-depth overview of the role of this compound in modulating NF-κB and MAPK signaling, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows.
Introduction to BTK and Downstream Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling[1]. Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effector molecules, most notably Phospholipase C gamma 2 (PLCγ2). The activation of PLCγ2 triggers two major signaling pathways: the NF-κB pathway and the MAPK pathway, both of which are crucial for B-cell proliferation, survival, and cytokine production[2][3]. Dysregulation of BTK activity is a hallmark of various B-cell cancers, making it a prime target for therapeutic intervention.
This compound: A Selective BTK Inhibitor
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase. Its primary mechanism of action is the inhibition of BTK's kinase activity, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data on this compound Efficacy
Quantitative analysis of this compound's inhibitory activity demonstrates its high potency. While specific IC50 values for the direct inhibition of NF-κB and MAPK pathway components by this compound are not yet publicly available, the potent inhibition of BTK itself strongly indicates a significant downstream effect on these pathways. The table below summarizes the known inhibitory concentrations of this compound and other relevant BTK inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | BTK | Kinase Assay | 13.7 nM | [2] |
| PCI-32765 (Ibrutinib) | BTK | Kinase Assay | 0.5 nM | [1][3] |
| PCI-32765 (Ibrutinib) | p-ERK | Cellular Assay | 13 nM | [1] |
| Poseltinib | CD69 Expression | Cellular Assay | 4.2 nM | [2] |
| Poseltinib | CD86 Expression | Cellular Assay | 7.7 nM | [2] |
Role of this compound in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In B-cells, BTK is a key upstream activator of the canonical NF-κB pathway. Inhibition of BTK by compounds like this compound is expected to suppress NF-κB activation.
Mechanism of BTK-Mediated NF-κB Activation
Upon BCR activation, BTK activates PLCγ2, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Studies have shown that BTK inhibitors can block the phosphorylation of the p65 subunit of NF-κB, a key step in its activation[4].
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Role of this compound in the MAPK Signaling Pathway
The MAPK signaling cascade, including the ERK pathway, is another critical downstream effector of BTK. This pathway regulates cell proliferation, differentiation, and survival.
Mechanism of BTK-Mediated MAPK Activation
Following its activation by BTK, PLCγ2 generates diacylglycerol (DAG), which in turn activates RasGRP, a guanine (B1146940) nucleotide exchange factor for Ras. This leads to the activation of the Raf-MEK-ERK cascade. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell proliferation. Inhibition of BTK has been demonstrated to reduce the phosphorylation of ERK[1].
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To assess the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways, several key experiments can be performed.
Western Blot for Phosphorylated p65 and ERK
This protocol allows for the detection of the phosphorylated, active forms of key signaling proteins.
Materials:
-
Cell line expressing BTK (e.g., Ramos, TMD8)
-
This compound
-
Stimulant (e.g., anti-IgM for BCR activation, LPS for TLR4 activation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-p65 (Ser536), anti-total p65, anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before stimulating with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and/or a loading control.
Caption: General workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Cell culture medium
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight[5].
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour[5].
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for an appropriate time (e.g., 6 hours)[5].
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions[5].
-
Data Analysis: Normalize the luciferase signal to a control and calculate the IC50 value for the inhibition of NF-κB activity.
Caption: Workflow for an NF-κB luciferase reporter assay.
Conclusion
This compound is a potent inhibitor of Bruton's tyrosine kinase, a central node in B-cell signaling. By inhibiting BTK, this compound effectively blocks the downstream activation of both the NF-κB and MAPK signaling pathways. This dual inhibition of pro-survival and pro-proliferative signals underscores the therapeutic potential of this compound in B-cell malignancies and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the effects of this compound and other BTK inhibitors on these critical cellular pathways. Further studies are warranted to determine the precise IC50 values of this compound on specific components of the NF-κB and MAPK pathways to fully elucidate its pharmacological profile.
References
- 1. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Pharmacological Profile of Novel BTK Inhibitors: A Technical Guide to BTK-IN-17 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a spectrum of B-cell malignancies and autoimmune diseases. The development of inhibitors targeting BTK has revolutionized treatment paradigms, with a continuous drive towards novel agents offering improved potency, selectivity, and safety profiles. This technical guide provides an in-depth pharmacological profile of the novel covalent BTK inhibitor, BTK-IN-17, in the context of other recently developed covalent and non-covalent inhibitors. We present a comprehensive overview of its biochemical and cellular activity, kinase selectivity, and the experimental methodologies crucial for its characterization. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the discovery and evaluation of next-generation BTK inhibitors.
Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[3] This initiates a cascade of signaling events involving pathways such as phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and nuclear factor-κB (NF-κB), which are essential for B-cell proliferation, differentiation, and survival.[4][5][6][7][8] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK an attractive target for therapeutic intervention.[9][10][11][12][13]
BTK inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib (B1684441) and this compound, typically form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[10] Non-covalent inhibitors, on the other hand, bind reversibly to the active site and can be effective against BTK variants with mutations at the Cys481 residue, a common mechanism of resistance to covalent inhibitors.[12][13]
Pharmacological Profile of this compound
This compound (also referred to as compound 36R) is a novel, selective, and orally active covalent inhibitor of BTK.[14]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of BTK with a half-maximal inhibitory concentration (IC50) of 13.7 nM in biochemical assays.[14] In cellular contexts, it effectively decreases the phosphorylation of BTK at tyrosine 223 (p-BTKY223) and its downstream substrate, PLCγ2, at tyrosine 1217 (p-PLCγ2Y1217).[14] This demonstrates target engagement and inhibition of the BTK signaling cascade within the cellular environment.
Kinase Selectivity
This compound is characterized by its high kinase selectivity, a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate. While a comprehensive panel of IC50 values against a broad range of kinases is detailed in the primary literature, the key takeaway is its potent and selective action against BTK.[5]
In Vivo Pharmacology
In preclinical rat models of collagen-induced arthritis, orally administered this compound has shown dose-dependent efficacy in reducing joint inflammation, highlighting its potential for the treatment of autoimmune diseases.[5]
Comparative Analysis of Novel BTK Inhibitors
The landscape of BTK inhibitors is rapidly evolving. The following tables provide a comparative summary of the pharmacological data for this compound and other notable novel covalent and non-covalent BTK inhibitors.
| Inhibitor | Type | BTK IC50 (nM) | Key Selectivity Notes | Status | Reference(s) |
| This compound | Covalent, Irreversible | 13.7 | High kinase selectivity. | Preclinical | [5][14] |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | Low nanomolar | Highly selective; >300-fold selectivity for BTK over 98% of other human kinases. Effective against C481S mutant BTK. | FDA Approved | [9][12] |
| Fenebrutinib (GDC-0853) | Non-covalent, Reversible | 0.91 (Ki) | Highly selective; >100-fold selectivity over Bmx, Fgr, and Src. | Phase III Clinical Trials | [10] |
| Vecabrutinib (B611652) (SNS-062) | Non-covalent, Reversible | 3 | Highly selective; IC50 <100 nM for only seven other kinases in a panel of 234. | Clinical Development | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of novel BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme by measuring the amount of ADP produced, which is proportional to kinase activity.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Western Blot Analysis of BTK Phosphorylation
This method assesses the ability of an inhibitor to block BTK signaling within a cellular context by measuring the phosphorylation status of BTK and its downstream targets.
-
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
BCR signaling agonist (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pBTK Y223, anti-total BTK, anti-pPLCγ2 Y1217, anti-total PLCγ2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of a test compound to BTK in living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Materials:
-
HEK293 cells
-
Expression vector for a NanoLuc®-BTK fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer K-5 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Test compound (e.g., this compound)
-
Opti-MEM® I Reduced Serum Medium
-
384-well white plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BTK fusion vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a BTK inhibitor on B-cell lymphoma cell lines.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells at a specific density in a 96-well plate.
-
Add the test compound at various concentrations and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Simplified BTK Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: NanoBRET Target Engagement Workflow.
Conclusion
This compound represents a promising novel covalent inhibitor of BTK with high potency and selectivity. The comprehensive pharmacological profiling of such compounds, utilizing the detailed experimental protocols outlined in this guide, is essential for advancing our understanding of their therapeutic potential. The continued development of both covalent and non-covalent BTK inhibitors, with a focus on improved selectivity and the ability to overcome resistance, will undoubtedly lead to more effective and safer treatments for patients with B-cell malignancies and autoimmune disorders.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor vecabrutinib in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Discovery of orally active 1,4,5,6,8-pentaazaacenaphthylens as novel, selective, and potent covalent BTK inhibitors for the treatment of rheumatoid arthritis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Investigating the Role of a Representative BTK Inhibitor in Autoimmune Disease Models: A Technical Guide
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various autoimmune diseases.[1][2] As a key mediator in B cell receptor (BCR) signaling, BTK plays a pivotal role in B cell development, activation, and proliferation.[3][4] Its involvement extends to myeloid cells, including monocytes, macrophages, and mast cells, where it participates in Fc receptor and Toll-like receptor signaling pathways, further contributing to inflammatory responses.[5][6] Consequently, inhibiting BTK presents a promising strategy to modulate the pathological immune responses underlying autoimmune disorders such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][7]
This technical guide provides an in-depth overview of the preclinical investigation of a representative potent and selective BTK inhibitor, herein referred to as BTK-IN-17, in various autoimmune disease models. Due to the limited publicly available information on a specific molecule designated "this compound," this document synthesizes data from well-characterized, next-generation BTK inhibitors with similar mechanisms of action to provide a comprehensive and representative resource for researchers, scientists, and drug development professionals. The guide details the inhibitor's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Mechanism of Action
This compound is a small molecule inhibitor that selectively and irreversibly binds to the cysteine 481 residue in the active site of BTK. This covalent modification leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling cascades. By disrupting the BCR signaling pathway, this compound effectively curtails B cell activation, differentiation into autoantibody-producing plasma cells, and the release of pro-inflammatory cytokines.[3][6] Furthermore, its action on myeloid cells mitigates the release of inflammatory mediators, contributing to its overall therapeutic effect in autoimmune conditions.[5]
Quantitative Data Summary
The preclinical efficacy of representative BTK inhibitors has been extensively evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, providing insights into the potency and therapeutic potential of these compounds.
Table 1: In Vitro Potency of Representative BTK Inhibitors
| Parameter | Assay System | Representative Inhibitor | Value | Reference |
| IC50 | Purified BTK enzyme assay | AEG42766 | 8 nM | [8] |
| Purified BTK enzyme assay | PCI-32765 | 0.5 nM | [9] | |
| Purified BTK enzyme assay | HM71224 | 1.9 nM | [10] | |
| EC50 | B cell proliferation (anti-IgM stimulated) | AEG42766 (human B cells) | 0.4 nM | [8] |
| B cell proliferation (anti-IgM stimulated) | PCI-32765 (human B cells) | 8 nM | [9] | |
| TNF-α release (primary human monocytes) | PCI-32765 | 2.6 nM | [9] | |
| IL-6 release (primary human monocytes) | PCI-32765 | 3.9 nM | [9] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vivo Efficacy of Representative BTK Inhibitors in Autoimmune Models
| Animal Model | Disease | Representative Inhibitor | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | PCI-32765 | 12.5 mg/kg/day, oral | Complete reversal of arthritic symptoms | [9] |
| HM71224 | 10 mg/kg/day, oral | Significant reduction in arthritis score and hind paw edema | [10] | ||
| NZB/W F1 Mice | Systemic Lupus Erythematosus | BI-BTK-1 | 10 mg/kg/day, oral | Significant protection from proteinuria and increased survival | [11] |
| MRL/lpr Mice | Systemic Lupus Erythematosus | BI-BTK-1 | 10 mg/kg/day, oral | Reversal of established kidney disease | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of BTK inhibitors.
In Vitro B Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of B cells following BCR stimulation.
Methodology:
-
Cell Isolation: Isolate primary B cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using negative selection magnetic beads.
-
Cell Culture: Culture the purified B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Compound Treatment: Plate the B cells at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the B cells with anti-IgM or anti-CD40 antibodies to induce proliferation.
-
Proliferation Measurement: After 48-72 hours of incubation, add [3H]-thymidine or a colorimetric reagent (e.g., WST-1) to each well and incubate for an additional 4-18 hours.
-
Data Analysis: Measure the incorporation of [3H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader. Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail. After 21 days, provide a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, redness), randomize the mice into treatment groups. Administer this compound or vehicle control orally once daily.
-
Clinical Scoring: Monitor the mice daily for disease severity using a clinical scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the entire paw, 4 = maximal inflammation with joint rigidity).
-
Histopathology: At the end of the study, collect the paws for histological analysis. Decalcify, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
Visualizations
Signaling Pathway Diagram
References
- 1. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model | In Vivo [iv.iiarjournals.org]
- 11. BTK inhibition ameliorates kidney disease in spontaneous lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BTK-IN-17 in an In Vitro Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.[2][5] BTK-IN-17 is a selective and orally active inhibitor of BTK.[6] This document provides a detailed protocol for an in vitro kinase inhibition assay to characterize the activity of this compound and similar compounds. The described methodology is based on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. This data is essential for comparing its potency against other inhibitors and for guiding further experimental design.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | BTK | In Vitro Kinase | 13.7 | This compound is a selective and orally active BTK inhibitor.[6] It decreases the expression of p-BTKY223 and p-PLCγ2Y1217.[6] |
BTK Signaling Pathway
The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn propagates the signal to activate transcription factors that regulate B-cell proliferation and survival.[7] BTK inhibitors, such as this compound, block this cascade by inhibiting the kinase activity of BTK.
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against the BTK enzyme using a luminescence-based assay that measures ADP production.
Materials and Reagents
-
Recombinant human BTK enzyme
-
This compound (or other test inhibitors)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT[3][7]
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white, opaque plates
-
Plate reader capable of luminescence detection
-
DMSO (for compound dilution)
Experimental Workflow Diagram
The following diagram outlines the general workflow for the BTK kinase inhibition assay.
Caption: General workflow for a BTK kinase inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup:
-
In a white, opaque multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate (e.g., poly(Glu, Tyr) 4:1).[7]
-
Add the serially diluted this compound or a vehicle control (e.g., Kinase Buffer with the same percentage of DMSO) to the appropriate wells.[7]
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for BTK, if known, to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.[7]
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[8]
-
Incubate the plate at room temperature for approximately 40 minutes.[3][8]
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[8]
-
Incubate the plate at room temperature for 30 to 60 minutes.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value for this compound.
-
Conclusion
This application note provides a comprehensive framework for assessing the in vitro inhibitory activity of this compound against its target, Bruton's tyrosine kinase. The provided protocol, based on the robust and sensitive ADP-Glo™ technology, offers a reliable method for determining inhibitor potency. The accompanying diagrams of the BTK signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the experimental design. This information is crucial for researchers and professionals involved in the discovery and development of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Developing a Cell-Based Assay Using BTK-IN-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling.[1] Its pivotal role in various signaling cascades, most notably the B-cell antigen receptor (BCR) pathway, has established it as a key therapeutic target for B-cell malignancies and autoimmune disorders. BTK-IN-17 is a selective and orally active inhibitor of BTK, demonstrating a potent half-maximal inhibitory concentration (IC50) of 13.7 nM.[2] Its mechanism of action involves the reduction of phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its downstream substrate, phospholipase Cγ2 (PLCγ2), at tyrosine 1217 (p-PLCγ2 Y1217).[2]
These application notes provide detailed protocols for developing and executing cell-based assays to characterize the activity of this compound. The included methodologies cover the assessment of BTK pathway inhibition, cell viability, and apoptosis induction. The target audience for these notes includes researchers in academia and industry involved in drug discovery and development.
Signaling Pathway Overview
The BTK signaling pathway is initiated by the activation of B-cell receptors (BCR), as well as other receptors like FcγR and FcεR. This activation leads to the recruitment and phosphorylation of spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK. Activated BTK then phosphorylates PLCγ2, triggering a cascade of downstream signaling events. This includes the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and the activation of protein kinase Cβ (PKCβ). Ultimately, these events converge on the activation of transcription factors such as NF-κB, MAPK, and NFAT, which drive cellular proliferation, activation, differentiation, and cytokine secretion.[3]
BTK Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. Note: These values are for illustrative purposes and must be determined experimentally for specific cell lines and assay conditions.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value |
| Biochemical IC50 | - | 13.7 nM[2] |
| p-BTK (Y223) IC50 | Ramos | User Determined |
| p-PLCγ2 (Y1217) IC50 | Ramos | User Determined |
| Cell Viability GI50 | Ramos | User Determined |
| Cell Viability GI50 | TMD8 | User Determined |
| Apoptosis EC50 | TMD8 | User Determined |
Table 2: Example Dose-Response Data for this compound on Ramos Cell Viability
| This compound (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 75 ± 6.1 |
| 50 | 52 ± 3.9 |
| 100 | 30 ± 4.5 |
| 500 | 15 ± 2.7 |
| 1000 | 8 ± 1.9 |
Experimental Protocols
General Cell Culture Protocols
Ramos Cell Line (Human Burkitt's Lymphoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Grow in suspension at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL. To passage, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium to the desired density.
TMD8 Cell Line (Human Diffuse Large B-cell Lymphoma)
-
Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Grow in suspension at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 9 x 10^5 viable cells/mL. Passage by diluting the cell suspension in a new flask with fresh medium.
Western Blotting for Phospho-BTK (Y223) and Phospho-PLCγ2 (Y1217)
This protocol details the detection of BTK and PLCγ2 phosphorylation to assess the inhibitory activity of this compound.
Workflow for Western Blot analysis of BTK pathway inhibition.
Materials:
-
Ramos or TMD8 cells
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-BTK Y223, anti-p-PLCγ2 Y1217, anti-BTK, anti-PLCγ2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed Ramos or TMD8 cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow for the MTT cell viability assay.
Materials:
-
Ramos or TMD8 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
TMD8 or other suitable cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell-Based ELISA for Phospho-BTK (Y223)
This assay provides a high-throughput method for quantifying BTK phosphorylation.
Workflow for the cell-based ELISA for p-BTK.
Materials:
-
Ramos or TMD8 cells
-
This compound
-
96-well clear-bottom plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching buffer (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p-BTK Y223)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Fixation and Permeabilization: Remove the culture medium, fix the cells with fixing solution, and then permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
Quenching and Blocking: Quench endogenous peroxidase activity and then block non-specific binding sites.
-
Antibody Incubation: Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. It is recommended to determine the solubility and stability of this compound in the specific cell culture medium being used prior to initiating experiments.
-
Cell Health: Maintain healthy, logarithmically growing cell cultures for all assays to ensure reproducibility.
-
Controls: Always include appropriate controls, such as vehicle-only, untreated, and positive controls (if available), in every experiment.
-
Optimization: The provided protocols are general guidelines. Optimal cell densities, incubation times, and antibody concentrations should be determined empirically for each specific experimental setup.
-
Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
By following these detailed protocols and considerations, researchers can effectively utilize this compound to investigate its effects on BTK signaling and cellular responses in relevant cancer cell lines.
References
Application Notes and Protocols for Detecting p-BTK Inhibition by BTK-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation through phosphorylation is a critical step in B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[4][5] BTK-IN-17 is a selective and orally active inhibitor of BTK with an IC50 of 13.7 nM.[1][3] This inhibitor works by decreasing the expression of phosphorylated BTK (p-BTK) at the Tyr223 residue, thereby attenuating downstream signaling.[1] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BTK phosphorylation by this compound in a cellular context.
Signaling Pathway and Inhibitor Action
Upon B-cell receptor (BCR) activation, spleen tyrosine kinase (SYK) phosphorylates BTK, leading to its autophosphorylation at the Tyr223 residue, which is essential for its full activation.[4][6] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB and MAPK.[1][3] These pathways are crucial for B-cell survival and proliferation. This compound exerts its inhibitory effect by preventing the phosphorylation of BTK at Tyr223, thus blocking the entire downstream signaling cascade.[1]
Caption: BTK Signaling Pathway and this compound Inhibition.
Experimental Protocol: Western Blot for p-BTK
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect the levels of phosphorylated BTK (p-BTK) and total BTK.
Materials and Reagents
-
Cell Line: Ramos cells (human Burkitt's lymphoma cell line with high BTK expression)
-
This compound
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulant: Anti-human IgM, F(ab')2 fragment
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Transfer System: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-BTK (Tyr223) antibody
-
Mouse anti-BTK antibody
-
Rabbit or Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to acclimate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.[1]
-
Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes to induce BTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for loading by adding Laemmli loading buffer and boiling for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.[7]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against p-BTK (Tyr223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To detect total BTK and a loading control on the same membrane, the membrane can be stripped.
-
Wash the membrane thoroughly after p-BTK detection.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane extensively.
-
Block the membrane again and probe with the primary antibody against total BTK, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control (e.g., β-actin).
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the p-BTK band should be normalized to the intensity of the total BTK band, and subsequently to the loading control.
| Treatment Group | This compound Conc. (nM) | Relative p-BTK/Total BTK Ratio | % Inhibition of p-BTK |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 10 | 0.45 | 55% |
| This compound | 50 | 0.15 | 85% |
| This compound | 100 | 0.05 | 95% |
| This compound | 500 | <0.01 | >99% |
| This compound | 1000 | <0.01 | >99% |
Experimental Workflow
Caption: Western Blot Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BTK inhibitor 17 - Immunomart [immunomart.com]
- 3. Btk inhibitor 2 — TargetMol Chemicals [targetmol.com]
- 4. Bruton's tyrosine kinase inhibitor suppresses imiquimod-induced psoriasis-like inflammation in mice through regulation of IL-23/IL-17A in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of B Cell Activation with BTK-IN-17
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B cell receptor (BCR) pathway, playing a pivotal role in B cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] BTK inhibitors, by blocking the downstream signaling cascade, can effectively modulate B cell activity.[1][3][4]
BTK-IN-17 is a selective inhibitor of BTK with an IC50 of 13.7 nM. It effectively decreases the phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its direct substrate, phospholipase C gamma 2 (p-PLCγ2 Y1217).[5] This application note provides a detailed protocol for utilizing flow cytometry to assess the impact of this compound on B cell activation. The protocol outlines methods for analyzing the expression of key B cell activation markers and for measuring the phosphorylation status of intracellular signaling proteins.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on B cell activation markers and intracellular signaling, based on typical results observed with potent BTK inhibitors. The data is presented as a percentage of the activated control group.
Table 1: Effect of this compound on the Expression of B Cell Surface Activation Markers
| Concentration of this compound | % of CD69 Positive Cells (relative to activated control) | % of CD86 Positive Cells (relative to activated control) |
| 0 nM (Vehicle Control) | 100% | 100% |
| 1 nM | 75% | 80% |
| 10 nM | 40% | 50% |
| 100 nM | 15% | 20% |
| 1000 nM | 5% | 8% |
Table 2: Effect of this compound on Intracellular Phosphorylation of BTK and PLCγ2
| Concentration of this compound | % of p-BTK (Y223) Positive Cells (relative to activated control) | % of p-PLCγ2 (Y1217) Positive Cells (relative to activated control) |
| 0 nM (Vehicle Control) | 100% | 100% |
| 1 nM | 60% | 70% |
| 10 nM | 25% | 35% |
| 100 nM | 8% | 12% |
| 1000 nM | 2% | 4% |
Experimental Protocols
Protocol 1: Analysis of B Cell Surface Activation Markers
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent analysis of B cell activation markers using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human B Cell Enrichment Cocktail (or similar)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-Human IgM antibody (for B cell stimulation)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (optional, for positive control)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (B cell marker)
-
Anti-Human CD69 (early activation marker)
-
Anti-Human CD86 (co-stimulatory molecule)
-
Viability dye (e.g., 7-AAD or similar)
-
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolation of B cells (Optional but Recommended): Isolate B cells from PBMCs using a negative selection kit to enrich the B cell population.
-
Cell Plating: Seed 1 x 10^6 cells per well in a 96-well U-bottom plate in 100 µL of complete RPMI medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
B Cell Stimulation: Stimulate the B cells by adding 10 µg/mL of anti-human IgM antibody to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash once with 200 µL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86) and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on single, live, CD19-positive cells and analyze the expression of CD69 and CD86.
Protocol 2: Intracellular Phospho-Flow Cytometry for p-BTK and p-PLCγ2
This protocol details the method for detecting the phosphorylation status of BTK and PLCγ2 within B cells following stimulation and treatment with this compound.
Materials:
-
Isolated Human B cells
-
RPMI 1640 medium
-
This compound
-
Anti-Human IgM antibody
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19
-
Anti-p-BTK (Y223)
-
Anti-p-PLCγ2 (Y1217)
-
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Follow steps 2 and 3 from Protocol 1.
-
Stimulation: Stimulate the B cells with 10 µg/mL of anti-human IgM for 15 minutes at 37°C.
-
Fixation: Immediately after stimulation, add an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each well. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the cells in 100 µL of ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-p-BTK, anti-p-PLCγ2).
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer.
-
Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on CD19-positive cells and analyze the median fluorescence intensity (MFI) of p-BTK and p-PLCγ2.
Mandatory Visualization
Caption: B Cell Receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of B cell activation.
Caption: Logical relationship of B cell activation and this compound inhibition.
References
- 1. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Btk dosage determines sensitivity to B cell antigen receptor cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTK-IN-17 in Primary Human B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR signaling cascade is essential for B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1] BTK inhibitors have emerged as a crucial class of therapeutic agents that target and modulate B-cell function.[2]
BTK-IN-17 is a potent and selective irreversible inhibitor of BTK. It functions by forming a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to its irreversible inactivation.[3] This targeted inhibition of BTK effectively blocks downstream signaling pathways, thereby modulating B-cell activity. These application notes provide detailed protocols for the use of this compound in primary human B cells, enabling researchers to investigate its effects on B-cell function.
Data Presentation
The following tables summarize quantitative data for the use of a representative irreversible BTK inhibitor in primary human B cells. These values should be used as a starting point for optimization with this compound.
Table 1: Recommended Working Concentrations for this compound
| Application | Concentration Range | Notes |
| B-Cell Activation Assays | 10 nM - 1 µM | Titration is recommended to determine the optimal concentration for your specific experimental conditions. |
| B-Cell Proliferation Assays | 10 nM - 1 µM | Higher concentrations may be required for long-term proliferation studies. |
| Western Blotting | 100 nM - 1 µM | Pre-incubation time and concentration should be optimized to observe maximal inhibition of BTK phosphorylation. |
Table 2: Recommended Incubation Times for this compound
| Assay | Incubation Time | Notes |
| Inhibition of BTK Phosphorylation | 30 minutes - 2 hours | Shorter incubation times are often sufficient to observe inhibition of signaling events. |
| B-Cell Activation Assays | 24 - 72 hours | Time course experiments are recommended to capture the peak of activation marker expression. |
| B-Cell Proliferation Assays | 3 - 7 days | The duration of the assay will depend on the proliferation rate of the B cells and the specific stimulus used. |
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation of Primary Human B Cells from PBMCs
This protocol describes the isolation of untouched primary human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B Cell Isolation Kit (Negative Selection)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer for cell counting and B cell isolation.
-
-
B Cell Isolation:
-
Follow the manufacturer's instructions for the human B cell isolation kit. This typically involves:
-
Incubating the PBMCs with an antibody cocktail that targets non-B cells.
-
Adding magnetic particles that bind to the antibody-labeled cells.
-
Placing the tube in a magnetic separator and collecting the supernatant containing the untouched B cells.
-
-
Wash the isolated B cells with PBS or culture medium.
-
Assess the purity of the isolated B cells by flow cytometry using anti-CD19 antibodies. Purity should be >95%.
-
Protocol 2: In Vitro Culture and Treatment of Primary Human B Cells
Materials:
-
Isolated primary human B cells
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
B-cell stimuli (e.g., anti-IgM, CpG, CD40L)
-
This compound (dissolved in DMSO)
Procedure:
-
Resuspend the isolated B cells in complete RPMI 1640 medium at a density of 1-2 x 10^6 cells/mL.
-
Plate the cells in a tissue culture plate.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C, 5% CO2.
-
Add the B-cell stimulus to the culture.
-
Incubate the cells for the desired period depending on the downstream assay.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on primary human B cells.
Protocol 3: B-Cell Activation Assay by Flow Cytometry
This protocol measures the expression of activation markers (e.g., CD69, CD86) on the surface of B cells.
Materials:
-
Treated and stimulated B cells
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
-
Viability dye
Procedure:
-
Harvest the B cells from the culture plate and transfer to FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Stain the cells with the viability dye according to the manufacturer's protocol.
-
Stain the cells with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on live, single, CD19+ B cells and quantifying the expression of CD69 and CD86.
Protocol 4: B-Cell Proliferation Assay (CFSE)
This protocol measures B-cell proliferation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Isolated primary human B cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI 1640 medium
-
B-cell stimuli
-
This compound
Procedure:
-
Label the isolated B cells with CFSE according to the manufacturer's protocol. Typically, this involves incubating the cells with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding complete medium.
-
Wash the cells to remove excess CFSE.
-
Culture the CFSE-labeled B cells as described in Protocol 2, treating with this compound and stimuli.
-
Incubate for 3-7 days.
-
Harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Protocol 5: Western Blot Analysis of BTK Signaling
This protocol assesses the phosphorylation status of BTK and downstream signaling molecules.
Materials:
-
Treated and stimulated B cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest the B cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low B cell purity after isolation | Inefficient depletion of non-B cells | Ensure proper antibody and bead concentrations, and incubation times as per the kit protocol. Check the viability of the starting PBMC population. |
| High cell death in culture | Suboptimal culture conditions | Use high-quality FBS and complete medium. Ensure proper cell density. Test different stimuli and concentrations. |
| No inhibition of B-cell activation/proliferation | Inactive this compound or incorrect concentration | Verify the activity and stability of the this compound stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and/or use a different blocking agent. Increase the number and duration of wash steps. Optimize antibody concentrations. |
Disclaimer: this compound is for research use only and not for human or therapeutic use. The provided protocols and data are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for BTK-IN-17 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-17, to rats for research purposes. The provided methodologies are based on established practices for similar small molecule inhibitors and specific data available for this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B-cell and myeloid cell pathways, making it a significant target for therapeutic intervention in hematologic cancers and autoimmune diseases.[1][2][3] this compound is a selective and orally active BTK inhibitor that has demonstrated anti-inflammatory effects.[4] Accurate and reproducible in vivo studies are essential to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its efficacy and safety profile. This document outlines the recommended administration routes, dosage, and detailed protocols for using this compound in rat models.
The primary mechanism of action for BTK inhibitors like this compound involves blocking the B-cell receptor (BCR) signaling pathway.[5] Upon BCR activation, BTK is activated, leading to the phosphorylation of downstream targets such as phospholipase Cγ2 (PLCγ2).[4][5] This cascade ultimately activates transcription factors like NF-κB, which promote B-cell proliferation and survival.[3][6] this compound has been shown to inhibit the phosphorylation of BTK at Tyr223 and PLCγ2 at Tyr1217.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rats. These values should serve as a starting point for experimental design, with the acknowledgment that optimal dosages may vary depending on the rat strain, disease model, and specific experimental endpoints.
Table 1: Recommended Dosage and Administration Routes for this compound in Rats
| Administration Route | Dosage Range | Frequency | Study Type | Reference |
| Intravenous (i.v.) | 1 mg/kg | Single dose | Pharmacokinetics | [4] |
| Oral (p.o.) | 10 - 50 mg/kg | Once daily | Pharmacokinetics, Efficacy | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Oral Administration)
| Dosage (p.o.) | Time Post-Dose | Plasma Concentration | BTK Occupancy | Reference |
| 10 mg/kg | 1 hour | 125 nM | 79% | [4] |
| 10 mg/kg | 24 hours | Not Reported | ~62% | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, Tween 80, and saline. The optimal vehicle should be determined based on the compound's solubility and stability characteristics).
-
Sprague-Dawley rats (or other appropriate strain)
-
Sterile syringes and needles (various sizes for dosing and blood collection)
-
Oral gavage needles
-
Intravenous catheters (for i.v. administration)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Standard laboratory equipment (vortex mixer, analytical balance, etc.)
Preparation of Dosing Solution
Note: The following is a general procedure. The specific vehicle composition and concentration of this compound may need to be optimized.
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rats, calculate the total amount of this compound and the total volume of vehicle needed. A typical dosing volume for oral gavage in rats is 5-10 mL/kg.
-
Solubilization:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in a small amount of a suitable solvent like DMSO.
-
Gradually add co-solvents such as PEG300 and Tween 80 while vortexing to ensure complete dissolution.
-
Finally, add saline to reach the final desired volume and concentration.
-
-
Ensure homogeneity: Vortex the solution thoroughly to ensure it is a homogenous suspension or solution before administration.
Administration Protocols
3.3.1. Oral (p.o.) Administration via Gavage
-
Animal Handling: Gently restrain the rat. Ensure the animal is calm to minimize stress.
-
Dose Preparation: Draw the calculated volume of the this compound solution into a syringe fitted with a ball-tipped oral gavage needle.
-
Gavage Procedure:
-
Gently insert the gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Carefully remove the needle.
-
-
Monitoring: Observe the animal for any signs of distress or regurgitation immediately after dosing and at regular intervals.
3.3.2. Intravenous (i.v.) Administration
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). For repeated dosing or blood sampling, surgical implantation of a catheter into a suitable vein (e.g., jugular or femoral vein) is recommended.
-
Dose Administration:
-
Draw the calculated volume of the sterile-filtered this compound solution into a sterile syringe.
-
Slowly inject the solution into the vein or via the catheter over a defined period.
-
-
Post-Administration Care: Monitor the animal's recovery from anesthesia and check for any adverse reactions at the injection site.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Administration and PK/PD Analysis
Caption: Workflow for in vivo oral administration and subsequent PK/PD analysis.
References
- 1. Bruton's Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase Knockout Rat | Catalog Rodent Model | genOway [genoway.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Bruton's Tyrosine Kinase (BTK) Occupancy in Cells Treated with BTK-IN-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. BTK-IN-17 is a selective and orally active inhibitor of BTK with a reported IC50 value of 13.7 nM.[1] This document provides detailed application notes and protocols for measuring the target engagement of this compound in cells by assessing BTK occupancy.
Accurate measurement of BTK occupancy is crucial for understanding the pharmacodynamics of BTK inhibitors, optimizing dosing regimens, and establishing a clear relationship between target engagement and biological response. The following sections detail various experimental methodologies to quantify the binding of this compound to its target within a cellular context.
BTK Signaling Pathway and Inhibition by this compound
Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the autophosphorylation of BTK at tyrosine 223 (Y223) and subsequent phosphorylation of downstream substrates like phospholipase C-γ2 (PLCγ2).[1] this compound, as a BTK inhibitor, is designed to interfere with this process.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on typical results for potent BTK inhibitors. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro BTK Occupancy and Functional Inhibition in Ramos Cells
| This compound Conc. (nM) | % BTK Occupancy (CETSA) | % Inhibition of p-BTK (Y223) (Western Blot) | % Inhibition of p-PLCγ2 (Y1217) (Flow Cytometry) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | 25 | 30 | 28 |
| 5 | 60 | 65 | 62 |
| 10 | 85 | 88 | 86 |
| 50 | 98 | 99 | 97 |
| 100 | >99 | >99 | >99 |
| IC50 / EC50 (nM) | ~4.5 | ~3.8 | ~4.2 |
Table 2: In Vivo BTK Occupancy in Rat PBMCs and Spleen
| Treatment Group | Time Post-Dose | % BTK Occupancy (PBMCs) | % BTK Occupancy (Spleen) |
| Vehicle | - | 0 | 0 |
| This compound (10 mg/kg, p.o.) | 1 hour | 79 | 75 |
| This compound (10 mg/kg, p.o.) | 4 hours | 85 | 82 |
| This compound (10 mg/kg, p.o.) | 24 hours | 62 | 58 |
| This compound (30 mg/kg, p.o.) | 1 hour | 95 | 92 |
| This compound (30 mg/kg, p.o.) | 4 hours | 98 | 96 |
| This compound (30 mg/kg, p.o.) | 24 hours | 85 | 81 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) for BTK Occupancy
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
References
Application Note: Induction of Apoptosis in Lymphoma Cells by the BTK Inhibitor, BTK-IN-17
Audience: Researchers, scientists, and drug development professionals.
Introduction B-cell malignancies, such as various forms of lymphoma, are often characterized by the abnormal proliferation of malignant B lymphocytes.[1] The B-cell receptor (BCR) signaling pathway is crucial for B-cell development and is frequently constitutively active in these cancers, providing a significant survival and proliferation advantage to the neoplastic cells.[1] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream node in the BCR pathway.[2][3] Its activation triggers several signaling cascades, including the PI3K-AKT and PLCγ2 pathways, which promote cell survival and proliferation.[1] Consequently, BTK has emerged as a key therapeutic target in B-cell malignancies.[4]
BTK inhibitors function by interfering with the BCR signaling pathway, disrupting the uncontrolled reproduction of B cells and inducing programmed cell death, or apoptosis.[5] BTK-IN-17 is a small molecule inhibitor designed to target BTK. This application note provides detailed protocols to assess the efficacy of this compound in inducing apoptosis in lymphoma cells using flow cytometry, caspase activity assays, and western blot analysis.
Principle of Action
BTK is a central kinase that gets activated upon antigen binding to the B-cell receptor.[2] Activated BTK initiates downstream signaling that promotes B-cell proliferation and survival, in part through the activation of transcription factors like NF-κB.[1][3] In many B-cell lymphomas, this pathway is constantly active.[1] this compound inhibits the enzymatic activity of BTK, thereby blocking these pro-survival signals. This disruption of the oncogenic signaling cascade leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases (like caspase-3 and -7) and subsequent cleavage of cellular substrates such as Poly (ADP-ribose) polymerase-1 (PARP), ultimately resulting in cell death.[6]
Caption: BTK signaling pathway and the inhibitory action of this compound.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data from assays performed on a diffuse large B-cell lymphoma (DLBCL) cell line (e.g., TMD8) treated with this compound for 48 hours.
Table 1: Cell Viability via MTS Assay
| This compound Conc. (µM) | % Viability (Relative to Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100% | ± 4.5% |
| 0.1 | 85% | ± 5.1% |
| 1.0 | 52% | ± 3.8% |
| 10.0 | 21% | ± 2.9% |
Table 2: Apoptosis Quantification via Annexin V/PI Staining
| This compound Conc. (µM) | Healthy Cells (%) (Anx V- / PI-) | Early Apoptotic (%) (Anx V+ / PI-) | Late Apoptotic/Necrotic (%) (Anx V+ / PI+) |
|---|---|---|---|
| 0 (Vehicle) | 94.2% | 3.1% | 2.7% |
| 1.0 | 55.8% | 28.5% | 15.7% |
| 10.0 | 18.3% | 45.1% | 36.6% |
Table 3: Caspase-3/7 Activity
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 1.0 | ± 0.1 |
| 1.0 | 3.8 | ± 0.4 |
| 10.0 | 8.2 | ± 0.7 |
Table 4: Western Blot Densitometry Analysis
| This compound Conc. (µM) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio |
|---|---|---|---|
| 0 (Vehicle) | 1.0 | 1.0 | 0.8 |
| 1.0 | 4.1 | 3.5 | 2.9 |
| 10.0 | 9.7 | 8.9 | 6.4 |
Experimental Protocols
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Proliferation Assays with BTK-IN-17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of the Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-17, on cell proliferation using MTT and BrdU assays. While specific experimental data for this compound in these assays is not publicly available, the provided data for other potent and selective BTK inhibitors serve as a representative example of the expected outcomes.
Introduction to this compound and Cell Proliferation
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[1] BTK inhibitors block the enzymatic activity of BTK, thereby inhibiting downstream signaling and reducing malignant B-cell proliferation.[2] this compound is a selective and orally active BTK inhibitor. Its primary mechanism of action involves the inhibition of BTK, which in turn decreases the phosphorylation of downstream targets like PLCγ2.
Measuring Cell Proliferation: MTT and BrdU Assays
To evaluate the efficacy of this compound in curbing cell growth, two common colorimetric assays are recommended: the MTT and BrdU assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of living cells.
-
BrdU (Bromodeoxyuridine) Assay: This assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.[4] An antibody against BrdU is then used to detect the incorporated BrdU, providing a quantitative measure of cell division.
Expected Results with BTK Inhibition
Treatment of B-cell lymphoma cell lines with BTK inhibitors is expected to result in a dose-dependent decrease in cell proliferation. The following tables present representative data from studies using other selective BTK inhibitors, which demonstrate the anticipated effects of this compound.
Table 1: Representative Data for the Effect of a BTK Inhibitor on Cell Viability (MTT Assay)
| Cell Line | BTK Inhibitor Concentration (nM) | % Cell Viability (Compared to Control) |
| NU-DUL-1 (ABC-DLBCL) | 1 | ~95% |
| 10 | ~80% | |
| 100 | ~60% | |
| 1000 | ~40% | |
| SU-DHL-2 (ABC-DLBCL) | 1 | ~98% |
| 10 | ~85% | |
| 100 | ~70% | |
| 1000 | ~50% |
Data is representative of expected results based on studies with other selective BTK inhibitors.
Table 2: Representative Data for the Effect of a BTK Inhibitor on DNA Synthesis (BrdU Assay)
| Cell Line | BTK Inhibitor Concentration (nM) | % BrdU Incorporation (Compared to Control) |
| Chronic Lymphocytic Leukemia (CLL) Cells | 10 | ~75% |
| 100 | ~50% | |
| 1000 | ~25% |
Data is representative of expected results based on studies with other selective BTK inhibitors.
Signaling Pathway Affected by this compound
This compound targets the B-cell receptor signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
BTK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[1][3]
Materials:
-
This compound stock solution (in DMSO)
-
Target cells (e.g., B-cell lymphoma cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
MTT Assay Experimental Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
BrdU Assay Protocol
This protocol is based on standard BrdU assay procedures.[4]
Materials:
-
This compound stock solution (in DMSO)
-
Target cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance at 450 nm for HRP, or fluorescence reader)
Workflow Diagram:
References
- 1. Bruton’s Tyrosine Kinase: A Double-Edged Sword in Cancer and Aging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of BTK knockdown on lung adenocarcinoma growth and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve BTK-IN-17 solubility in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address specific issues that may be encountered during experiments with the Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO). A stock solution of 100 mg/mL (219.06 mM) can be achieved in DMSO, though this may require sonication to fully dissolve.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: While it is ideal to keep the final DMSO concentration low in your assay, a slightly higher concentration may be necessary to maintain solubility. Many cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is imperative to run a vehicle control to ensure the DMSO concentration does not affect your experimental outcome.
-
Use Co-solvents and Formulation Excipients: The solubility of this compound in aqueous solutions can be significantly improved by using co-solvents. Specific formulations have been developed to achieve higher concentrations.[1] (See Table 1 for details).
-
Lower the Final Concentration: The intended final concentration of this compound in your assay might be above its aqueous solubility limit. Try using a lower final concentration.
-
Gentle Warming and Sonication: In some instances, gentle warming and/or sonication can help in dissolving the compound after dilution. However, be cautious about the temperature sensitivity of your experimental system.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 2.1 nM.[1] It acts by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, thereby blocking its kinase activity.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution upon thawing | The solubility limit might have been exceeded at a lower temperature, or the DMSO may have absorbed water. | Thaw the stock solution at room temperature and vortex gently to ensure it is fully redissolved before use. Use fresh, anhydrous DMSO for preparing stock solutions. Consider preparing a slightly less concentrated stock solution. |
| Inconsistent or lower than expected activity in assays | The compound may have precipitated out of the aqueous assay buffer, leading to a lower effective concentration. The compound may have degraded due to improper storage or handling. | Visually inspect your assay plate for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment. Confirm the stability of this compound in your specific assay buffer and conditions. |
| Cloudiness or precipitation observed after adding to cell culture media | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | Test the solubility of this compound in your specific cell culture media. If precipitation occurs, you may need to try one of the co-solvent formulations or reduce the final concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a stock solution in DMSO and subsequent dilution into an aqueous buffer using co-solvents to improve solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
-
Prepare a Working Solution using a Co-solvent Formulation:
-
The following steps describe the preparation of a 1 mL working solution with a final this compound concentration dependent on the initial DMSO stock concentration. For example, starting with a 25.0 mg/mL DMSO stock will yield a final concentration of 2.5 mg/mL (5.48 mM).[1]
-
In a microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix until the solution is clear.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in different solvent systems.
Table 1: Solubility of this compound in In Vitro Formulations
| Solvent System | Achievable Concentration | Observation | Reference |
| 100% DMSO | 100 mg/mL (219.06 mM) | Requires sonication | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.48 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.48 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.48 mM) | Clear solution | [1] |
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events that ultimately result in B-cell proliferation, differentiation, and survival. This compound covalently binds to Cys481 on BTK, thereby inhibiting its activity and blocking this signaling cascade.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solubility and Use
This workflow outlines the key steps from dissolving this compound to its application in an in vitro kinase assay.
Caption: Workflow for preparing and using this compound in experiments.
References
Technical Support Center: Identifying and Mitigating BTK-IN-17 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the off-target effects of the Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and a significant off-target activity of this compound?
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 13.7 nM.[1] However, it is also known to inhibit the hERG channel with an IC50 of 8.6 µM, which is a crucial consideration for potential cardiotoxicity.[1]
Q2: I am observing a phenotype in my cell-based assay that is inconsistent with BTK inhibition. Could this be an off-target effect?
Yes, observing a phenotype that does not align with the known function of BTK is a strong indicator of potential off-target activity. To investigate this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for BTK.
-
Use of a structurally different BTK inhibitor: If a different BTK inhibitor with a distinct chemical scaffold phenocopies the on-target effects but not the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Rescue experiments: Overexpression of a drug-resistant BTK mutant should rescue the on-target effects. If the anomalous phenotype persists, it is likely due to an off-target interaction.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
Proactive assessment of inhibitor selectivity is critical for data interpretation. Recommended approaches include:
-
Kinome Profiling: Services like KINOMEscan can screen this compound against a large panel of kinases to provide a broad selectivity profile.[2][3][4][5] This can help identify potential off-target kinases.
-
Chemical Proteomics: Techniques such as affinity purification-mass spectrometry (AP-MS) can identify direct binding partners of this compound in your specific cell or tissue lysates.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement with BTK in a cellular context and can also be adapted to identify off-target binders.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
-
Possible Cause: Inhibition of essential off-target kinases or other proteins.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response curve to determine the concentration at which this compound induces cell death.
-
Compare with BTK inhibition: Correlate the cytotoxic concentration with the concentration required for BTK inhibition (e.g., by monitoring phosphorylation of downstream targets like PLCγ2). If cytotoxicity occurs at much higher concentrations, it may be an off-target effect.
-
Consult kinome profiling data (if available): If you have performed a kinome scan, check for inhibition of kinases known to be essential for cell survival.
-
hERG channel inhibition: Be mindful of the known hERG inhibition, although this is typically associated with cardiotoxicity, it is an important off-target to consider.[1]
-
Issue 2: Inconsistent or Unexplained Western Blot Results
-
Possible Cause: Off-target effects on signaling pathways other than the BTK pathway.
-
Troubleshooting Steps:
-
Confirm on-target activity: First, ensure that this compound is inhibiting its intended target in your experiment. Probe for the phosphorylation of BTK at Y223 and its direct downstream target PLCγ2 at Y1217. A decrease in phosphorylation of these sites indicates on-target activity.[1]
-
Examine related pathways: If you observe unexpected changes in other signaling proteins, it could be due to off-target kinase inhibition. For example, many BTK inhibitors have been shown to have off-target effects on other TEC family kinases (e.g., TEC, ITK, BMX) and Src family kinases.
-
Phospho-protein specific antibody troubleshooting:
-
Always use phosphatase inhibitors during sample preparation.
-
Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.
-
Run a total protein control to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | Inhibitor | IC50 | Assay Type |
| BTK | This compound | 13.7 nM | Biochemical Assay |
| hERG Channel | This compound | 8.6 µM | Cellular Assay |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 of this compound against BTK or a potential off-target kinase.
Materials:
-
Recombinant kinase (e.g., BTK)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
This compound (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Assay Plate Setup: Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to BTK in intact cells.
Materials:
-
Cells expressing the target protein (BTK)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies for Western blotting (anti-BTK and secondary antibody)
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-BTK antibody to detect the amount of soluble BTK at each temperature.
-
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble protein at higher temperatures) in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimizing BTK-IN-17 Dosage for In Vivo Experiments
Welcome to the technical support center for BTK-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vivo experiments with this compound.
Q1: I am not observing the expected therapeutic effect of this compound in my mouse model. What are the possible reasons and troubleshooting steps?
A1: Lack of efficacy can stem from several factors, from suboptimal dosage to issues with the experimental setup.
Troubleshooting Steps:
-
Confirm On-Target BTK Inhibition: The first step is to verify that this compound is inhibiting its target, BTK, in your experimental animals. This can be assessed by measuring the phosphorylation of BTK at tyrosine 223 (pBTK Y223) and its downstream substrate, PLCγ2 at tyrosine 1217 (pPLCγ2 Y1217), in tissue or blood samples via Western blot. A significant reduction in phosphorylation in the this compound treated group compared to the vehicle control confirms on-target activity.[1]
-
Dose-Response Study: It is crucial to perform a dose-response study to determine the optimal dose for your specific model. Based on studies with other BTK inhibitors in mice, a starting dose range of 10-50 mg/kg administered orally can be considered.[2][3]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct a PK/PD study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your mouse strain. This will help correlate drug exposure with the desired pharmacological effect.
-
Route of Administration: Ensure the route of administration is appropriate. This compound is orally active.[1] Oral gavage is a common and precise method for oral administration in mice.
-
Vehicle and Formulation: Check for any issues with the vehicle or the formulation of this compound. Ensure the compound is properly dissolved or suspended and that the vehicle itself does not have any confounding biological effects. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water.[2]
Q2: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. What should I do?
A2: Unexpected toxicity can be due to on-target or off-target effects, or issues with the experimental protocol.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose. Perform a dose-range finding study to identify the maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Solvent/Vehicle Toxicity: Ensure that the vehicle used to dissolve or suspend this compound is not causing the toxicity. Administer a vehicle-only control group to assess this.
-
Off-Target Effects: While this compound is selective, high concentrations can potentially lead to off-target effects. If toxicity persists even at doses that achieve target engagement, consider the possibility of off-target kinase inhibition.
Q3: There is significant variability in the response to this compound between animals in the same treatment group. How can I reduce this variability?
A3: In vivo experiments can have inherent variability. However, several factors can be controlled to minimize this.
Troubleshooting Steps:
-
Consistent Dosing Technique: Ensure that the oral gavage or other administration technique is performed consistently for all animals.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background.
-
Randomization: Randomize animals into different treatment groups to avoid any bias.
-
Environmental Factors: Maintain consistent housing conditions (e.g., light/dark cycle, temperature, diet) for all animals.
-
Sample Collection and Processing: Standardize the timing and methods for blood and tissue sample collection and processing to minimize variability in downstream analyses.
Quantitative Data Summary
The following tables summarize key in vivo data for BTK inhibitors to guide your experimental design. Note that data for this compound in mice is limited, and information from other BTK inhibitors is provided as a reference.
Table 1: Recommended Starting Doses of BTK Inhibitors for In Vivo Mouse Studies
| BTK Inhibitor | Route of Administration | Dose Range (mg/kg) | Mouse Model | Reference |
| Ibrutinib | Oral Gavage | 10 - 50 | Chronic Graft-versus-Host Disease, Experimental Autoimmune Encephalomyelitis | [2][3] |
| Acalabrutinib | Oral Gavage | 1.3 - 25 | Chronic Lymphocytic Leukemia | [4] |
| Evobrutinib | Oral | 1 - 12 | Rheumatoid Arthritis, Systemic Lupus Erythematosus | [1] |
| Zanubrutinib (B611923) | Intragastric | 30 | Pharmacokinetic study | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (for reference)
| Administration Route | Dose (mg/kg) | Cmax (nM) | Tmax (h) | BTK Occupancy (1h) | BTK Occupancy (24h) | Reference |
| Intravenous (i.v.) | 1 | - | - | - | - | [1] |
| Oral (p.o.) | 10 | 125 | 1 | 79% | 62% | [1] |
Experimental Protocols
Below are detailed protocols for key in vivo experiments.
Protocol 1: Preparation and Oral Gavage of this compound in Mice
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose and 0.2% Tween 80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Calculate Dosage: Determine the required dose of this compound in mg/kg. For a 25g mouse receiving a 20 mg/kg dose, you would need 0.5 mg of this compound.
-
Prepare Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Add the this compound powder to the vehicle in a sterile conical tube.
-
Vortex vigorously for 2-5 minutes to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact volume of the formulation to be administered (typically 10 mL/kg). For a 25g mouse, the volume would be 0.25 mL.
-
Gently restrain the mouse.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Blood Collection for Pharmacokinetic (PK) Analysis in Mice
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated for plasma)
-
Lancets for submandibular bleeding or capillaries for retro-orbital bleeding
-
Gauze
-
Centrifuge
Procedure (Serial Bleeding):
-
Submandibular Bleed (for small, repeated samples):
-
Restrain the mouse firmly.
-
Use a sterile lancet to puncture the submandibular vein.
-
Collect the blood drops into a collection tube.
-
Apply gentle pressure with gauze to stop the bleeding.[6]
-
-
Retro-orbital Bleed (requires anesthesia):
-
Anesthetize the mouse.
-
Gently insert a capillary tube into the medial canthus of the eye to puncture the retro-orbital sinus.
-
Allow blood to flow into the capillary tube.
-
Apply gentle pressure to the eye after collection to ensure hemostasis.[6]
-
-
Terminal Bleed (Cardiac Puncture):
-
Anesthetize the mouse deeply.
-
Perform a cardiac puncture to collect a larger volume of blood. This is a terminal procedure.
-
-
Sample Processing:
-
For plasma, centrifuge the EDTA-coated tubes at 1,500-2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Protocol 3: Tissue Collection and Protein Extraction for Western Blot
Materials:
-
Surgical tools
-
Liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Collection:
-
Protein Extraction:
-
Weigh the frozen tissue.
-
Add ice-cold RIPA buffer (with inhibitors) to the tissue in a microcentrifuge tube (e.g., 500 µL buffer for 10-20 mg of tissue).[8]
-
Homogenize the tissue on ice.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[7]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
The samples are now ready for Western blot analysis.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits BTK, preventing downstream signaling from the B-cell receptor.
Experimental Workflow
Caption: A stepwise workflow for optimizing this compound dosage in vivo.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein extraction and western blot (mouse tissues) [protocols.io]
BTK-IN-17 stability and degradation in cell culture media
Welcome to the technical support center for BTK-IN-17, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound in common cell culture media. Our aim is to help researchers, scientists, and drug development professionals optimize their experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I add it to my cell culture medium. What is causing this?
A1: Precipitation of this compound in aqueous cell culture media is a common issue arising from its hydrophobic nature. The most likely causes include:
-
High Final DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% (v/v). Higher concentrations can lead to compound precipitation and may also induce cellular toxicity.
-
Improper Dilution Method: Directly adding a highly concentrated DMSO stock of this compound to the full volume of media can create localized areas of high concentration, causing the compound to crash out of solution. A serial dilution approach is recommended to mitigate this.
-
Media Composition and Temperature: The salt concentration, pH, and protein content (especially serum) of your cell culture medium can influence the solubility of this compound. Temperature fluctuations can also affect solubility; it is crucial to use pre-warmed media.
Q2: What is the recommended procedure for preparing and diluting this compound for cell culture experiments?
A2: To ensure this compound remains in solution, follow this recommended protocol:
-
Stock Solution Preparation: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C.
-
Thawing: When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of this compound by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For instance, add 2 µL of a 10 mM stock to 998 µL of medium to create a 20 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration.
Q3: How stable is this compound in different cell culture media?
A3: The stability of this compound can vary depending on the composition of the cell culture medium. Serum proteins can sometimes bind to the compound, affecting its availability and stability. It is advisable to determine the half-life of this compound in your specific medium. Preliminary data suggests that the half-life is generally shorter in media containing higher serum concentrations.
Q4: Are there known degradation products of this compound in cell culture?
A4: Under typical cell culture conditions (37°C, 5% CO₂), this compound can undergo hydrolysis, leading to the formation of inactive metabolites. The rate of degradation is influenced by pH and temperature. For quantitative studies, it is recommended to refresh the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent or non-reproducible data is often linked to the stability and handling of this compound.
Table 1: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Action |
| Degradation of this compound stock solution | Use fresh aliquots for each experiment. Avoid multiple freeze-thaw cycles. |
| Precipitation of this compound in media | Follow the recommended serial dilution protocol. Visually inspect media for precipitation before adding to cells. |
| Variable final DMSO concentration | Ensure the final DMSO concentration is consistent across all experimental and control wells. |
| Degradation in culture over time | For long-term experiments (>24h), consider replenishing the media with fresh this compound at regular intervals. |
Issue 2: Higher than Expected IC50 Values
If the observed half-maximal inhibitory concentration (IC50) is higher than anticipated, it could be due to reduced availability of the active compound.
Table 2: Troubleshooting High IC50 Values
| Potential Cause | Recommended Action |
| Compound Precipitation | Lower the final concentration of this compound. Confirm solubility at the tested concentrations. |
| Binding to Serum Proteins | Reduce the serum concentration in your media if your cell line can tolerate it. |
| Chemical Degradation | Perform a time-course experiment to assess the stability of this compound in your specific media and adjust the treatment duration accordingly. |
| Cell Density | High cell density can lead to increased metabolism of the compound. Optimize cell seeding density. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in a specific cell culture medium.
-
Preparation: Prepare a working solution of this compound in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS) at a final concentration of 10 µM.
-
Incubation: Aliquot the solution into multiple sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound against time and fit the data to a first-order decay model to calculate the half-life (t½).
Table 3: Hypothetical Stability Data for this compound in RPMI + 10% FBS
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 4 | 8.5 | 85 |
| 8 | 7.2 | 72 |
| 12 | 6.1 | 61 |
| 24 | 3.7 | 37 |
| 48 | 1.4 | 14 |
Visual Guides
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Troubleshooting inconsistent results in BTK-IN-17 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BTK-IN-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and orally active covalent inhibitor of Bruton's tyrosine kinase (BTK). It works by irreversibly binding to the BTK protein, which leads to a decrease in the phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its downstream target, phospholipase C-γ2 (p-PLCγ2 Y1217).[1] This inhibition of the BTK signaling pathway ultimately shows anti-inflammatory effects.[1]
Q2: What is the IC50 of this compound?
A2: The biochemical IC50 of this compound for BTK is 13.7 nM.[1] It is important to note that the IC50 in cellular assays may differ due to factors like cell permeability and intracellular ATP concentration.
Q3: My IC50 value for this compound is different from the published value. Why?
A3: Discrepancies in IC50 values are common and can arise from several factors:
-
Assay Type: Biochemical assays using purified enzymes will often yield different IC50 values than cell-based assays. Cellular assays introduce complexities such as cell membrane permeability, intracellular ATP competition, and the presence of efflux pumps that can alter the effective concentration of the inhibitor at the target.
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the IC50 of ATP-competitive inhibitors.
-
Cell Line Differences: Different cell lines can have varying levels of BTK expression, baseline pathway activation, and expression of drug transporters, all of which can influence the observed potency of this compound.
-
Incubation Time: For covalent inhibitors like this compound, the IC50 is time-dependent. Longer incubation times will generally result in lower IC50 values as more inhibitor has time to form a covalent bond with the target.
Q4: I am observing a phenotype in my cells that is not consistent with BTK inhibition. Could this be an off-target effect?
A4: This is a possibility. While this compound is a selective inhibitor, off-target activity is a potential concern with any kinase inhibitor due to the structural similarity of the ATP-binding pocket across the kinome. To investigate this, consider the following:
-
Use a structurally unrelated BTK inhibitor: If a different BTK inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiment: Overexpression of a drug-resistant BTK mutant (e.g., C481S) should reverse the phenotype if it is on-target. If the phenotype persists, it is likely due to an off-target effect.
-
Kinome profiling: A broad kinase screening panel can identify other kinases that are inhibited by this compound at the concentrations used in your experiment.
Q5: What are common mechanisms of resistance to covalent BTK inhibitors like this compound?
A5: The most common mechanism of acquired resistance to covalent BTK inhibitors that bind to Cys481 is a mutation at this site, most frequently a cysteine to serine substitution (C481S).[2][3][4][5] This mutation prevents the covalent bond formation. Other resistance mechanisms can include mutations in downstream signaling molecules like PLCγ2 or the activation of bypass signaling pathways.[3][6]
Troubleshooting Inconsistent Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells of a cell viability assay. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in your final assay medium. Consider using a lower concentration or a different solvent. | |
| No or weak inhibition of BTK phosphorylation in Western Blot. | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Low BTK expression in the cell line. | Confirm BTK expression in your cell model using a positive control cell line (e.g., Ramos). | |
| Issues with antibodies. | Use validated phospho-specific and total BTK antibodies. Include positive and negative controls. | |
| Sample degradation. | Prepare lysates with phosphatase and protease inhibitors and keep samples on ice.[7] | |
| Discrepancy between biochemical and cellular IC50 values. | Poor cell permeability of this compound. | This is a common challenge. The difference highlights the importance of cellular assays in drug discovery. |
| High intracellular ATP concentration. | Biochemical assays can be run at higher ATP concentrations (e.g., physiological ~1-10 mM) to better mimic the cellular environment. | |
| Efflux of the inhibitor by pumps like P-glycoprotein. | Co-treatment with an efflux pump inhibitor can help determine if this is a factor. | |
| Unexpected cell morphology changes or toxicity. | Off-target effects of this compound. | Perform a kinome scan to identify potential off-target kinases. Use a structurally unrelated BTK inhibitor to confirm if the phenotype is on-target. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells. |
Data Presentation
Table 1: In Vitro Potency of this compound and Other BTK Inhibitors
| Inhibitor | Biochemical IC50 (BTK) | Cellular IC50 (Ramos cells) | Notes |
| This compound | 13.7 nM[1] | Not specified | Covalent inhibitor. |
| Ibrutinib | 0.5 nM | 8 nM | Covalent inhibitor. |
| Acalabrutinib | 5 nM | 31 nM | Covalent inhibitor. |
| Zanubrutinib | <1 nM | 2 nM | Covalent inhibitor. |
| Vecabrutinib | 3 nM | 13 nM (p-PLCγ2)[1] | Reversible inhibitor. |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | 0.083 | 0.83 |
| Cmax (ng/mL) | 165 | 78.8 |
| AUC (0-t) (ng*h/mL) | 185 | 400 |
| t1/2 (h) | 1.88 | 4.02 |
| Bioavailability (%) | - | 21.6 |
Data adapted from Fang X, et al. Eur J Med Chem. 2022.
Experimental Protocols
Protocol 1: Western Blot for BTK Phosphorylation
This protocol describes the detection of total BTK and phosphorylated BTK (p-BTK Y223) in cell lysates following treatment with this compound.
1. Cell Culture and Treatment: a. Seed Ramos cells (or another appropriate B-cell line) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-BTK (Y223) and total BTK overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Visualize the protein bands using an ECL detection reagent and an imaging system. k. For quantification, normalize the p-BTK signal to the total BTK signal.
Protocol 2: Cell Viability Assay (MTT/Resazurin)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding: a. Harvest cells and resuspend them in fresh culture medium. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Add the diluted compound to the wells (e.g., 100 µL to each well, resulting in a 2x dilution of the compound). Include vehicle control wells. c. Incubate the plate for 72 hours at 37°C in a humidified incubator.
3. Viability Measurement (Resazurin Method): a. Add 20 µL of Resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
4. Data Analysis: a. Subtract the background fluorescence (media only wells). b. Normalize the fluorescence of treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
References
- 1. haematologica.org [haematologica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential mechanisms of resistance to BTK-IN-17
Welcome to the technical support center for BTK-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential mechanisms of resistance to this compound and to offer troubleshooting support for related in vitro experiments.
Disclaimer: this compound is a specific covalent Bruton's tyrosine kinase (BTK) inhibitor. While direct, published research on resistance mechanisms specifically to this compound is limited, the information provided here is based on the well-established patterns of resistance observed with other covalent BTK inhibitors. These potential mechanisms should be experimentally validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and orally active covalent inhibitor of Bruton's tyrosine kinase.[1] It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme. This covalent binding permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates like PLCγ2.[1] The inhibition of this pathway disrupts B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of malignant B-cells.[2]
Q2: What are the most likely mechanisms of acquired resistance to this compound?
Based on extensive research on other covalent BTK inhibitors like ibrutinib (B1684441) and acalabrutinib, the following are the most probable mechanisms of acquired resistance to this compound:
-
On-Target Mutation at the Covalent Binding Site: The most common mechanism of resistance to covalent BTK inhibitors is a mutation at the Cysteine 481 residue (C481) in the BTK active site.[2][3][4] The most frequently observed mutation is a substitution of cysteine with serine (C481S). This substitution prevents the formation of the irreversible covalent bond between this compound and the BTK enzyme, thereby reducing the inhibitor's efficacy.[2]
-
Mutations in Downstream Signaling Molecules: Activating mutations in the gene encoding Phospholipase C gamma 2 (PLCG2), a key substrate of BTK, can also lead to resistance. These mutations can result in constitutive activation of the BCR signaling pathway, bypassing the need for BTK activity and thus rendering BTK inhibitors ineffective.
-
"Kinase-Dead" BTK Scaffolding Function: Some non-C481 BTK mutations can lead to a "kinase-dead" protein that, while catalytically inactive, can still function as a scaffold to promote downstream signaling.[2] This allows for continued B-cell receptor signaling despite the presence of the inhibitor.
Q3: Can resistance to this compound be overcome?
Overcoming resistance to covalent BTK inhibitors like this compound is a significant area of research. Strategies include:
-
Non-covalent BTK Inhibitors: A newer class of reversible, non-covalent BTK inhibitors has been developed. These inhibitors do not rely on binding to the C481 residue and can be effective against cancers with the C481S mutation.[3]
-
BTK Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are designed to induce the degradation of the entire BTK protein, rather than just inhibiting its function. This approach can be effective against both wild-type and mutated BTK.[2][5]
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments with this compound.
Guide 1: Inconsistent Cell Viability Assay (e.g., MTT, MTS, CCK-8) Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding; Edge effects in the plate. | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| U-shaped dose-response curve (higher viability at high concentrations). | Compound precipitation at high concentrations interfering with optical readings; Direct chemical reduction of the assay reagent by the compound. | Visually inspect wells for precipitate under a microscope. Run a cell-free assay with the compound and assay reagent to check for direct chemical interaction.[6] |
| Lower than expected potency (high IC50 value). | Sub-optimal assay duration; Cell density too high. | Optimize the incubation time with the inhibitor. Ensure cells are in the exponential growth phase and not over-confluent at the end of the assay. |
Guide 2: Weak or No Signal in Western Blot for Phospho-BTK
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Weak or absent p-BTK band. | Dephosphorylation of the sample during preparation; Low abundance of the phosphorylated protein. | Always work on ice and use ice-cold buffers. Add phosphatase inhibitors to your lysis buffer.[7] Consider immunoprecipitation to enrich for your protein of interest.[8] |
| High background. | Blocking agent is not optimal (e.g., milk for phospho-proteins); Antibody concentration is too high. | Use 5% BSA in TBST for blocking and antibody dilution when detecting phosphorylated proteins, as milk contains casein which is a phosphoprotein.[7][8] Optimize the primary antibody concentration. |
| No signal for p-BTK but total BTK is present. | The experimental conditions did not induce BTK phosphorylation; The inhibitor is highly effective. | Include a positive control (e.g., cells stimulated with a known activator of the BCR pathway). Run a time-course or dose-response experiment to find optimal conditions for observing inhibition. |
Guide 3: Ambiguous Sanger Sequencing Results for BTK Mutations
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Noisy chromatogram with high background. | Poor quality of the template DNA; Contamination of the PCR product. | Ensure high-quality DNA with an A260/A280 ratio of ~1.8.[9] Purify the PCR product before sequencing to remove primers and dNTPs.[10] |
| Double peaks throughout the sequence. | Mixed template (e.g., heterozygous mutation, contamination with another DNA source). | If a heterozygous mutation is not expected, re-amplify from a single colony or re-extract DNA. Consider subcloning the PCR product to isolate individual alleles. |
| Sequence quality drops abruptly. | Secondary structure in the template DNA; Mononucleotide repeat region. | Use a sequencing polymerase that can read through difficult templates. Design primers on both strands for bidirectional sequencing.[11] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other common covalent BTK inhibitors for comparison.
| Inhibitor | BTK IC50 (nM) | Notes |
| This compound | 13.7 | Selective and orally active covalent inhibitor.[1] |
| Ibrutinib | 0.5 | First-in-class covalent BTK inhibitor.[12] |
| Acalabrutinib | 3 | Second-generation, more selective covalent inhibitor. |
| Zanubrutinib | <1 | Second-generation covalent inhibitor with high potency. |
| QL47 | 7 | Potent, selective, and irreversible BTK inhibitor.[12] |
| PCI 29732 | 8.2 | Selective and irreversible BTK inhibitor.[12] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a B-cell lymphoma cell line using a resazurin-based assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove 50 µL of media from each well and add 50 µL of the 2X drug dilutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin (B115843) Assay:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference at 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from a cell-free well.
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blotting for BTK Pathway Inhibition
This protocol details the detection of phosphorylated BTK (p-BTK) and its downstream target PLCγ2 (p-PLCγ2) to assess the inhibitory activity of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Stimulate the cells with an appropriate BCR activator (e.g., anti-IgM) for a short period (e.g., 10 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Sanger Sequencing to Detect BTK C481S Mutation
This protocol outlines the steps to amplify and sequence the region of the BTK gene containing the C481 codon to identify resistance mutations.
-
Genomic DNA Extraction:
-
Extract genomic DNA from cultured cells or patient samples using a commercial DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA.
-
-
PCR Amplification:
-
Design primers to amplify a ~300-500 bp fragment of the BTK gene spanning exon 15, which contains the C481 codon.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single band of the correct size.
-
-
PCR Product Purification:
-
Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing Reaction:
-
Prepare sequencing reactions using the purified PCR product as a template, one of the PCR primers (forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.
-
Perform cycle sequencing according to the manufacturer's protocol.
-
-
Sequencing and Analysis:
-
Purify the cycle sequencing products to remove unincorporated dyes.
-
Run the samples on a capillary electrophoresis-based DNA sequencer.
-
Analyze the resulting chromatogram using sequencing analysis software to identify any nucleotide changes at the C481 codon (TGT for Cysteine). A TGT to TCT or AGT change would indicate a C481S mutation.
-
Visualizations
Caption: BTK signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Logical workflow for troubleshooting resistance to this compound.
References
- 1. Btk inhibitor 2 — TargetMol Chemicals [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
- 11. chromtech.com [chromtech.com]
- 12. adooq.com [adooq.com]
Technical Support Center: Addressing pH-Dependent Solubility of BTK Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruton's Tyrosine Kinase (BTK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent solubility of these compounds, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My BTK inhibitor precipitates when I dilute my DMSO stock solution into aqueous media for my in vitro assay. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. This is particularly prevalent with many BTK inhibitors, which are often hydrophobic weak bases with pH-dependent solubility.[1]
Troubleshooting Steps:
-
Optimize Final Concentration: Ensure your final assay concentration does not exceed the aqueous solubility of the BTK inhibitor at the pH of your cell culture media. It may be necessary to work at a lower concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your cell culture medium or buffer. Then, add this intermediate dilution to the final culture volume. This gradual process can prevent localized high concentrations that lead to precipitation.
-
Increase Mixing: Add the inhibitor stock solution dropwise into the vortex of the aqueous medium to ensure rapid and even dispersion.[1]
-
Pre-warm the Medium: Using pre-warmed (37°C) media can sometimes improve the solubility of hydrophobic compounds.
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.
Q2: I am observing inconsistent IC50 values for my BTK inhibitor in cellular assays. Could this be related to its solubility?
A2: Yes, inconsistent IC50 values can be a direct consequence of poor or variable solubility. If the compound precipitates in the assay medium, the actual concentration of the inhibitor in solution is unknown and likely lower than the nominal concentration, leading to variability in your results.[1]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after the experiment.
-
Solubility Assessment: Perform a solubility test of your compound in the specific cell culture medium you are using to determine its maximum soluble concentration under your experimental conditions.
-
Assay Incubation Time: For compounds with borderline solubility, longer incubation times can sometimes lead to precipitation as the system equilibrates. Consider if shorter incubation times are feasible for your assay.
-
Batch-to-Batch Variability: While manufacturers aim for consistency, slight variations between different batches of a compound can occur. If you suspect batch-to-batch variability, it is advisable to qualify each new batch with a standard set of experiments.
Q3: Why is the oral bioavailability of some BTK inhibitors affected by co-administration with acid-reducing agents like proton pump inhibitors (PPIs)?
A3: Many BTK inhibitors are weak bases, meaning they are more soluble in acidic environments where they become ionized. In the low pH of the stomach, these drugs dissolve readily. However, acid-reducing agents increase the gastric pH. At this higher pH, the BTK inhibitor is less ionized and therefore less soluble, leading to decreased dissolution and absorption, which can result in lower bioavailability.
Q4: What formulation strategies can be used to overcome the pH-dependent solubility of BTK inhibitors?
A4: Several formulation strategies can be employed to improve the oral bioavailability of BTK inhibitors with pH-dependent solubility. A common and effective approach is the use of amorphous solid dispersions (ASDs) .[2][3][4]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form. The polymer helps to stabilize the amorphous state and can also prevent the drug from precipitating out of solution in the gastrointestinal tract.[5]
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution velocity and saturation solubility.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8]
Quantitative Data on BTK Inhibitor Solubility
The solubility of BTK inhibitors can vary significantly with pH. Below is a summary of available data for some common BTK inhibitors.
| BTK Inhibitor | pH | Solubility (mg/mL) | Classification | Reference(s) |
| Acalabrutinib | < 3 | Freely Soluble | Weak Base, BCS Class II | [9][10][11] |
| 4 | Highly Soluble | [9] | ||
| 5.0 (FeSSIF) | 0.67 | [9] | ||
| > 6 | Practically Insoluble | [9][10][11] | ||
| 6.5 (FaSSIF) | 0.12 | [9] | ||
| Zanubrutinib | 1.2 | 0.247 | Weak Base, BCS Class II | [12][13] |
| 4.5 | 0.073 | [12] | ||
| 7.2 (in 1:5 DMF:PBS) | ~0.16 | [14] | ||
| Pirtobrutinib | 1 to 7 | Practically Insoluble/Insoluble | BCS Class II | [15] |
| Ibrutinib | - | Poor Water Solubility | BCS Class II | [6] |
FeSSIF: Fasted State Simulated Intestinal Fluid FaSSIF: Fed State Simulated Intestinal Fluid BCS: Biopharmaceutics Classification System
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound at a specific pH and temperature.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) representative of the gastrointestinal tract.
-
Compound Addition: Add an excess amount of the solid BTK inhibitor to a known volume of each buffer in separate glass vials. The excess solid should be visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved BTK inhibitor in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specific pH and temperature.
Protocol 2: In Vitro Dissolution Testing for Oral Formulations
This protocol evaluates the dissolution rate of a BTK inhibitor from a solid dosage form (e.g., capsule or tablet).
Methodology:
-
Apparatus Setup: Use a USP Apparatus 2 (paddle) or Apparatus 1 (basket) for dissolution testing.
-
Dissolution Medium: Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium. For pH-dependent solubility, it is crucial to test in different media, such as 0.1 N HCl (to simulate gastric fluid) and phosphate (B84403) buffers at pH 4.5 and 6.8 (to simulate intestinal fluid).[9]
-
Temperature and Agitation: Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle or basket rotation speed to a specified rate (e.g., 50 or 75 RPM).[9]
-
Dosage Form Introduction: Place one dosage form into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved BTK inhibitor using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the percentage of the drug dissolved at each time point and generate a dissolution profile.
Visualizations
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, differentiation, and survival.[16][17][18]
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Experimental Workflow for Addressing pH-Dependent Solubility
This workflow outlines a general approach for identifying and mitigating pH-dependent solubility issues during preclinical development.
Caption: A general workflow for the formulation development of BTK inhibitors with pH-dependent solubility.
Troubleshooting Logic for Compound Precipitation in In Vitro Assays
This diagram illustrates a logical approach to troubleshooting precipitation issues in cell-based or biochemical assays.
Caption: A decision tree for troubleshooting BTK inhibitor precipitation in in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Strategies to minimize toxicity of BTK-IN-17 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-17, in animal models. The following information is curated to address potential challenges and minimize toxicity during preclinical evaluation.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events at Calculated Doses
| Potential Cause | Troubleshooting Steps |
| Formulation/Vehicle Toxicity | 1. Conduct a vehicle-only toxicity study to rule out adverse effects from the delivery vehicle.2. Assess the stability and solubility of this compound in the chosen vehicle over the dosing period.3. Consider alternative, well-tolerated vehicles used for similar small molecule inhibitors, such as aqueous solutions with cyclodextrins.[1] |
| Rapid Absorption and High Peak Plasma Concentration (Cmax) | 1. Implement a dose-escalation study design with smaller initial dose increments.2. Consider splitting the daily dose into multiple administrations to reduce Cmax.3. Explore alternative routes of administration that may provide a slower release profile. |
| Off-Target Kinase Inhibition | 1. Perform a kinase panel screening to identify potential off-target interactions of this compound.[2][3]2. If known off-targets are identified, monitor for associated toxicities (e.g., cardiac, gastrointestinal, or hepatic).3. Consider co-administration of agents that may mitigate specific off-target effects, if ethically and scientifically justified. |
| Species-Specific Metabolism and Toxicity | 1. Conduct preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies in the selected animal model to understand drug exposure and target engagement.[4]2. If significant inter-species differences are suspected, consider using a second animal model for toxicity assessment.[5] |
Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated
| Potential Cause | Troubleshooting Steps |
| Inadequate Target Engagement | 1. Measure BTK occupancy in target tissues or peripheral blood mononuclear cells (PBMCs) at various time points post-dosing to confirm target engagement.[6]2. Correlate BTK occupancy with downstream signaling pathway modulation (e.g., pBTK levels).[1] |
| Poor Bioavailability | 1. Perform a full pharmacokinetic profile to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.2. If bioavailability is low, consider reformulating this compound or exploring alternative administration routes. |
| Rapid Drug Metabolism | 1. Analyze plasma and tissue samples for the presence of metabolites.2. If rapid metabolism is confirmed, a different dosing schedule or a higher dose may be required, with careful monitoring for toxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target toxicities observed with BTK inhibitors and how can I monitor for them in my animal model?
A1: Off-target effects of BTK inhibitors can lead to various toxicities.[2][3] Common adverse events are often related to the inhibition of other kinases such as TEC family kinases and EGFR.[3] In animal models, it is crucial to monitor for:
-
Cardiovascular effects: Regular monitoring of heart rate and blood pressure. Electrocardiogram (ECG) monitoring in larger animal models may be warranted.
-
Gastrointestinal issues: Daily observation for signs of diarrhea, weight loss, and reduced food intake.
-
Hepatotoxicity: Regular monitoring of liver enzymes (ALT, AST) and bilirubin (B190676) in blood samples.[7]
-
Bleeding events: Careful observation for any signs of spontaneous bleeding or bruising, and monitoring of platelet counts.
Q2: How can I optimize the dosing schedule of this compound to minimize toxicity while maintaining efficacy?
A2: Optimizing the dosing schedule is a key strategy to improve the therapeutic index.[8][9] Consider the following approaches:
-
Dose Fractionation: Administering the total daily dose in two or more smaller doses can reduce peak plasma concentrations and potentially mitigate dose-dependent toxicities.
-
Intermittent Dosing: Depending on the half-life of this compound and the desired level of target inhibition, an intermittent dosing schedule (e.g., dosing on alternate days) could be explored to allow for recovery from potential off-target effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to simulate different dosing regimens and predict the optimal schedule to maintain target engagement above a therapeutic threshold while keeping drug exposure below toxic levels.[10]
Q3: What are the best practices for formulating this compound for in vivo studies?
A3: Proper formulation is critical for accurate and reproducible results. For preclinical in vivo studies, consider the following:
-
Solubility: BTK inhibitors are often poorly soluble in water. Common solubilizing agents include cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin), polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO), though the concentration of organic solvents should be minimized to avoid vehicle-related toxicity.[1]
-
Stability: Ensure the formulation is stable under the storage and administration conditions. Conduct stability studies to confirm that the concentration of this compound does not change over the course of the experiment.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will influence the formulation. For oral administration, the formulation should be palatable and non-irritating.
Q4: What biomarkers can I use to monitor for this compound toxicity in my animal models?
A4: Utilizing biomarkers can provide early indications of toxicity.[11][12] Key biomarkers to consider include:
-
General Health: Body weight, food and water consumption, and clinical observations.
-
Hematological Parameters: Complete blood counts (CBC) to monitor for changes in red blood cells, white blood cells, and platelets.[13]
-
Serum Chemistry: Panels to assess liver function (ALT, AST, bilirubin), kidney function (BUN, creatinine), and pancreatic function (amylase, lipase).[5]
-
Target-Specific Biomarkers: In addition to toxicity markers, monitor pharmacodynamic biomarkers to confirm on-target activity, such as the phosphorylation status of BTK and its downstream substrates in relevant tissues.[1]
Quantitative Data Summary
Table 1: Illustrative Dose-Ranging Toxicity Study of this compound in Mice (14-Day Observation)
| Dose Group (mg/kg/day, p.o.) | Vehicle Control | 10 | 30 | 100 |
| Mortality | 0/10 | 0/10 | 1/10 | 4/10 |
| Mean Body Weight Change (%) | +5.2 | +4.8 | -2.1 | -10.5 |
| ALT (U/L) - Day 14 | 35 ± 5 | 40 ± 8 | 150 ± 30 | 450 ± 90 |
| Platelet Count (x10^9/L) - Day 14 | 950 ± 150 | 900 ± 120 | 650 ± 100 | 400 ± 80 |
| * Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD. |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-24h) (ng*h/mL) | 4200 |
| Oral Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 3.8 |
Experimental Protocols
Protocol 1: Dose-Range Finding Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups: 5 groups (n=10/sex/group): Vehicle control, and four dose levels of this compound (e.g., 10, 30, 100, 300 mg/kg/day).
-
Formulation: this compound suspended in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Administration: Daily oral gavage for 14 consecutive days.
-
Monitoring:
-
Clinical signs and mortality checks twice daily.
-
Body weight and food consumption measured daily for the first week, then twice weekly.
-
At termination (Day 15), blood samples collected for hematology and serum chemistry analysis.
-
Gross necropsy performed on all animals. Major organs collected, weighed, and preserved for histopathology.
-
Protocol 2: In Vivo BTK Occupancy Assay
-
Animal Model: Sprague-Dawley rats.
-
Dosing: A single oral dose of this compound at a therapeutically relevant concentration.
-
Sample Collection: At various time points post-dose (e.g., 1, 4, 8, 24 hours), animals are euthanized, and spleens are harvested.
-
Cell Isolation: Splenocytes are isolated by mechanical dissociation and red blood cell lysis.
-
Probe Incubation: A fluorescently labeled, irreversible BTK probe is incubated with the isolated splenocytes. This probe will only bind to BTK that is not already occupied by this compound.
-
Flow Cytometry: The percentage of BTK occupancy is determined by measuring the fluorescence intensity of the probe in the B-cell population using flow cytometry. A decrease in fluorescence compared to vehicle-treated controls indicates BTK occupancy by this compound.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo toxicity study.
Caption: Relationship between dose, exposure, efficacy, and toxicity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bruton's Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AstraZeneca advances hematology and cell therapy ambition with largest-ever presence at ASH [astrazeneca-us.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Animal Poisoning and Biomarkers of Toxicity [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. A prediction model for severe hematological toxicity of BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Covalent Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my covalent inhibitor inconsistent across experiments?
A1: The IC50 value for a covalent inhibitor is highly dependent on the pre-incubation time with the target protein. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, and often irreversible, bond.[1] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[1] For a more reliable measure of potency, it is recommended to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half the maximal rate of inactivation).[1] The ratio k_inact/K_I is a more robust measure of covalent inhibitor efficiency.[1][2][3]
Q2: How can I confirm that my inhibitor has a covalent mechanism of action?
A2: Several experimental approaches can confirm a covalent mechanism:
-
Time-Dependency Assay: Measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[1]
-
Washout Experiment: After incubating the target with the inhibitor, remove the unbound inhibitor by dialysis or buffer exchange. If the inhibitory effect persists, it suggests a covalent and long-lasting interaction.[4]
-
Mass Spectrometry (MS): This is a direct method to confirm covalent adduct formation.[5][6] By comparing the mass of the treated and untreated protein, you can detect a mass shift corresponding to the molecular weight of the inhibitor.[5][6]
-
Site-Directed Mutagenesis: Mutating the putative target amino acid residue (e.g., cysteine to serine or alanine) should significantly reduce or abolish the potency of the covalent inhibitor.[1]
Q3: My covalent inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What are the potential reasons?
A3: Discrepancies between biochemical and cellular potency can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target.[7]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.[7]
-
Compound Stability: The inhibitor might be unstable in the cellular environment or rapidly metabolized.[7][8]
-
High Endogenous Substrate Concentration: In the cellular context, high concentrations of the natural substrate (e.g., ATP for kinases) can compete with the inhibitor for binding to the target.[9]
Q4: I am observing significant off-target effects or cellular toxicity. How can I address this?
A4: Off-target effects are a common concern with covalent inhibitors due to the reactive nature of the warhead.[10][11][12]
-
Assess Warhead Reactivity: The electrophilic warhead should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[1] A glutathione (B108866) (GSH) stability assay can provide insights into the inhibitor's general reactivity.[13]
-
Proteomic Profiling: Use chemoproteomic techniques to identify the full spectrum of proteins that are covalently modified by your inhibitor in an unbiased manner.[14][15]
-
Kinase Profiling: If your inhibitor targets a kinase, screen it against a large panel of kinases to determine its selectivity profile.[14]
-
Structural Modification: Analyze the structure-activity relationship (SAR) to identify modifications that can enhance selectivity for the on-target while minimizing binding to off-targets.[7]
Troubleshooting Guides
Guide 1: Inconsistent k_inact/K_I Determination
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in k_obs values at a given inhibitor concentration. | - Inaccurate inhibitor concentration.- Instability of the inhibitor in the assay buffer.- Inconsistent incubation times. | - Verify inhibitor concentration with a fresh stock.- Assess inhibitor stability in the assay buffer over the time course of the experiment.- Use a timer and consistent pipetting techniques to ensure accurate timing. |
| Non-linear relationship between k_obs and inhibitor concentration. | - Inhibitor concentration is too high, leading to saturation of the inactivation rate.- The two-step inactivation model is not appropriate. | - Use a wider range of inhibitor concentrations, ensuring some are below the K_I.- Consider alternative kinetic models, such as a one-step irreversible inhibition model.[16] |
| Calculated K_I is negative or has a very large error. | - Poor data quality at low inhibitor concentrations.- Insufficient data points to accurately define the curve. | - Increase the number of inhibitor concentrations tested, especially around the expected K_I.- Ensure the lowest inhibitor concentrations still show a measurable rate of inactivation. |
Guide 2: Challenges in Mass Spectrometry Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| No mass shift observed after incubation with the inhibitor. | - The inhibitor did not bind covalently.- The stoichiometry of binding is too low to be detected.- The protein is too large for accurate intact mass analysis. | - Confirm inhibitor activity in a functional assay.- Increase inhibitor concentration or incubation time.- Use a bottom-up proteomics approach (peptide mapping) to identify the modified peptide.[6] |
| Multiple mass shifts or a broad peak is observed. | - The inhibitor is binding to multiple sites on the protein.- The inhibitor is unstable and degrading, leading to different adduct masses. | - Use peptide mapping to identify all modification sites.- Assess inhibitor stability by LC-MS before the experiment. |
| Difficulty identifying the modified peptide in a bottom-up experiment. | - The modified peptide is not efficiently ionized or detected.- The modification is lost during sample preparation or MS/MS fragmentation. | - Optimize digestion conditions and LC-MS parameters.- Use a targeted MS approach to look for the specific mass of the expected modified peptide. |
Experimental Protocols
Protocol 1: Determination of k_inact and K_I
This protocol is for determining the kinetic parameters of an irreversible covalent inhibitor.
Materials:
-
Purified target enzyme
-
Covalent inhibitor stock solution
-
Enzyme substrate
-
Assay buffer
-
Detection reagent
-
96- or 384-well plates
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare a series of inhibitor dilutions at various concentrations in the assay buffer. Prepare the enzyme solution at a fixed concentration.
-
Pre-incubation: In the assay plate, mix the enzyme solution with each inhibitor dilution. Include a control with no inhibitor. Incubate the plate at a constant temperature (e.g., 37°C) and take aliquots at multiple time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Reaction Initiation: To each aliquot, add the substrate to start the enzymatic reaction.
-
Detection: After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal (e.g., fluorescence, absorbance).
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[17]
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms the formation of a covalent bond between the inhibitor and the target protein.[6]
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Reaction buffer (e.g., PBS or Tris)
-
LC-MS system
Methodology:
-
Reaction: Incubate the target protein with a molar excess of the covalent inhibitor for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours at room temperature or 37°C). Include a control sample of the protein without the inhibitor.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange.
-
LC-MS Analysis: Analyze both the treated and untreated protein samples by LC-MS. The liquid chromatography step separates the protein from any remaining small molecules, and the mass spectrometer measures the mass of the intact protein.
-
Data Analysis: Compare the mass spectra of the treated and untreated protein. A mass increase in the treated sample that corresponds to the molecular weight of the inhibitor confirms covalent adduct formation.[5][18]
Visualizations
Caption: Mechanism of two-step covalent inhibition.
Caption: Troubleshooting logic for covalent inhibitor experiments.
Caption: Simplified KRAS signaling pathway and covalent inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A Perspective on the Kinetics of Covalent and Irreversible Inhibition | Semantic Scholar [semanticscholar.org]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. certara.com [certara.com]
- 13. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
Validation & Comparative
A Comparative Analysis of BTK-IN-17 and Ibrutinib: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of two Bruton's tyrosine kinase (BTK) inhibitors: BTK-IN-17 and the first-in-class approved drug, ibrutinib (B1684441). The following sections detail their comparative potency, selectivity against a panel of kinases, and the experimental methodologies used to generate these data.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. Both this compound and ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity. While ibrutinib has demonstrated significant clinical efficacy, it is known to have off-target activities that can lead to adverse effects. This has prompted the development of next-generation BTK inhibitors with potentially improved selectivity. This compound, a novel pyrazolo[3,4-d]pyridazinone derivative, has been identified as a potent BTK inhibitor.
Potency Comparison
This compound has demonstrated high potency against BTK in biochemical assays. A key measure of inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | BTK | 2.1 | [1][2] |
| Ibrutinib | BTK | 0.5 | [3] |
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here is compiled from individual studies.
Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, which is the ability of a drug to inhibit its intended target without affecting other kinases. Off-target inhibition can lead to undesirable side effects. The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases, a process known as kinome scanning.
While a direct head-to-head kinome scan of this compound and ibrutinib in the same study is not publicly available, data from various studies on ibrutinib reveal its off-target profile. Ibrutinib is known to inhibit other kinases, particularly those with a cysteine residue in a homologous position to Cys481 in BTK.
Ibrutinib Off-Target Kinase Inhibition
| Kinase Family | Kinase | IC50 (nM) |
| Tec Family | TEC | 78 |
| ITK | - | |
| BMX | - | |
| TXK | - | |
| EGFR Family | EGFR | - |
| Src Family | BLK | - |
| FGR | - | |
| HCK | - | |
| LYN | - | |
| SRC | - | |
| YES | - | |
| JAK Family | JAK3 | - |
Note: This table is a compilation of known off-targets for ibrutinib from various sources. A comprehensive, comparative selectivity panel for this compound is not available in the public domain. The absence of a value indicates that while it is a known off-target, a specific IC50 value was not found in the reviewed literature under comparable conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of common protocols used to assess the potency and selectivity of BTK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Reaction Setup : A reaction mixture is prepared containing the purified BTK enzyme, a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Inhibitor Addition : Serial dilutions of the test inhibitor (this compound or ibrutinib) are added to the reaction mixture.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection : The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescent signal, which is proportional to the kinase activity, is measured using a luminometer.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Reaction Components : The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Incubation : The test compound is incubated with the panel of kinases.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation : A low amount of kinase detected by qPCR indicates strong binding of the test compound to the kinase, signifying inhibition. The results are often reported as the percentage of the control (DMSO) signal or as a dissociation constant (Kd).
Cellular BTK Autophosphorylation Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, which is a direct indicator of its target engagement and cellular potency.
-
Cell Culture and Treatment : A relevant B-cell line (e.g., Ramos) is cultured and then treated with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
BCR Stimulation : The B-cell receptor pathway is stimulated using an agonist like anti-IgM antibody to induce BTK autophosphorylation.
-
Cell Lysis : The cells are lysed to release the cellular proteins. The lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection : The membrane is incubated with a primary antibody specific for the phosphorylated form of BTK (e.g., anti-pBTK Y223). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.
-
Signal Detection : A chemiluminescent substrate is added, and the light produced is captured on film or with a digital imager. The intensity of the band corresponding to phosphorylated BTK is quantified.
-
Analysis : The level of pBTK is normalized to total BTK or a loading control protein (e.g., β-actin) to determine the dose-dependent inhibition by the compound.
Conclusion
This compound is a highly potent inhibitor of BTK, with an IC50 in the low nanomolar range, comparable to ibrutinib. While comprehensive, direct comparative selectivity data for this compound is not yet publicly available, the established off-target profile of ibrutinib highlights the importance of developing more selective next-generation inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel BTK inhibitors like this compound, which is essential for the development of safer and more effective therapies for B-cell malignancies. Further studies are required to fully elucidate the kinome-wide selectivity of this compound and its potential advantages over existing therapies.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Pyrazolo[3,4- d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating Novel BTK Inhibitors in Ibrutinib-Resistant B-Cell Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the covalent Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, most commonly through a C481S mutation in the BTK protein that prevents covalent binding of ibrutinib, presents a significant clinical challenge.[1][2] This guide provides a comparative overview of BTK-IN-17 and next-generation BTK-targeted therapies, pirtobrutinib (B8146385) (a non-covalent inhibitor) and NX-2127 (a BTK degrader), in the context of ibrutinib-resistant cells.
While this compound is a known covalent inhibitor of BTK, its efficacy specifically against ibrutinib-resistant B-cell cancer models has not been extensively documented in publicly available literature. Therefore, this guide will present the known characteristics of this compound alongside robust preclinical data for pirtobrutinib and NX-2127, which have been specifically designed and tested to overcome mechanisms of ibrutinib resistance.
Overview of Ibrutinib Resistance
Ibrutinib and other first and second-generation BTK inhibitors are covalent inhibitors that form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK.[1] This irreversible inhibition is crucial for their therapeutic effect. The most prevalent mechanism of acquired resistance to these inhibitors is a mutation that substitutes this cysteine with a serine (C481S).[1][2] This substitution prevents the covalent bond formation, rendering the inhibitors less effective.[1]
Comparative Efficacy of BTK Inhibitors
This section compares the inhibitory activities of this compound, the non-covalent inhibitor pirtobrutinib, and the BTK degrader NX-2127. The data for pirtobrutinib and NX-2127 are derived from studies using cell lines engineered to express the ibrutinib-resistant BTK-C481S mutation.
| Inhibitor | Type | Target | IC50 (Wild-Type BTK) | IC50 (BTK C481S Mutant) | Reference |
| This compound | Covalent Inhibitor | BTK | 13.7 nM | Not Available | MedChemExpress |
| Ibrutinib | Covalent Inhibitor | BTK | 0.5 nM | Reduced Potency | [3] |
| Pirtobrutinib | Non-Covalent Inhibitor | BTK | 5.69 nM | 4.2 nM | [4][5] |
| NX-2127 | BTK Degrader | BTK | DC50 = 4-13 nM | DC50 = 4-13 nM | [6] |
Table 1: Comparative Inhibitory Concentrations (IC50/DC50) of BTK Inhibitors. IC50 represents the concentration required to inhibit 50% of the enzyme's activity, while DC50 represents the concentration needed to degrade 50% of the protein. Data for this compound in the C481S mutant context is not currently available in the public domain.
| Cell Line | Treatment | Endpoint | Result | Reference |
| TMD8 (DLBCL, BTK C481S mutant) | NX-2127 | Cell Viability (DC50) | 4-13 nM | [6] |
| TMD8 (DLBCL, BTK C481S mutant) | Ibrutinib | Proliferation | Eliminated anti-proliferative effects | [7] |
| HEK293 (BTK C481S transfected) | Pirtobrutinib | p-BTK (IC50) | 4.2 nM | [5] |
| Primary CLL cells (BTK C481S) | Pirtobrutinib | Cell Viability | Potent inhibition | [8] |
Table 2: Efficacy of Pirtobrutinib and NX-2127 in Ibrutinib-Resistant Cell Models. This table highlights the potent activity of next-generation inhibitors in cell lines harboring the key resistance mutation.
Signaling Pathways and Mechanisms of Action
The B-cell receptor (BCR) signaling pathway is critical for the survival and proliferation of malignant B-cells. BTK is a key kinase in this pathway. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream targets like PLCγ2, leading to cell proliferation and survival. Ibrutinib resistance through the BTK C481S mutation allows this signaling to persist in the presence of the drug.
Caption: BCR signaling and mechanisms of BTK inhibitor action.
Experimental Protocols
To validate the efficacy of a novel BTK inhibitor like this compound in ibrutinib-resistant cells, a series of well-established in vitro assays are required. Below are detailed protocols for key experiments.
Experimental Workflow
Caption: Workflow for evaluating BTK inhibitors in resistant cells.
Cell Culture of Ibrutinib-Resistant Cell Lines
Objective: To maintain and propagate ibrutinib-resistant B-cell lymphoma cell lines for subsequent experiments.
Materials:
-
Ibrutinib-resistant cell line (e.g., TMD8-C481S, or cells chronically exposed to ibrutinib).
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10-20% FBS, penicillin/streptomycin).
-
Ibrutinib (for maintaining selective pressure, if required).
-
CO2 incubator (37°C, 5% CO2).
-
Sterile cell culture flasks and plates.
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T25 or T75 culture flask.
-
To maintain the resistant phenotype, a low concentration of ibrutinib can be added to the culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Monitor cell density and viability regularly. Passage the cells by splitting the culture when they reach 70-90% confluency.
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors on the proliferation of ibrutinib-resistant cells.
Materials:
-
Ibrutinib-resistant cells.
-
96-well clear-bottom microplates.
-
BTK inhibitors (this compound, pirtobrutinib, NX-2127, ibrutinib) dissolved in DMSO.
-
Complete growth medium.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader.
Protocol:
-
Seed the ibrutinib-resistant cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of the BTK inhibitors in complete growth medium.
-
Add 100 µL of the diluted inhibitors to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 values using non-linear regression analysis.
Western Blot for BTK and PLCγ2 Phosphorylation
Objective: To assess the ability of BTK inhibitors to block the phosphorylation of BTK (at Tyr223) and its downstream target PLCγ2 (at Tyr1217) in ibrutinib-resistant cells.
Materials:
-
Ibrutinib-resistant cells.
-
BTK inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or grow to a suitable density.
-
Treat the cells with the BTK inhibitors at various concentrations for 2-4 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total BTK and the loading control (β-actin) to normalize the data. Repeat for p-PLCγ2 and total PLCγ2.
Conclusion
Overcoming ibrutinib resistance is a critical goal in the treatment of B-cell malignancies. While this compound is a covalent BTK inhibitor, its potential to address resistance mutations like C481S remains to be elucidated through dedicated preclinical studies in relevant cancer models. In contrast, next-generation agents such as the non-covalent inhibitor pirtobrutinib and the BTK degrader NX-2127 have demonstrated significant efficacy in overcoming this common resistance mechanism. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel inhibitors like this compound against these advanced alternatives, enabling researchers to make data-driven decisions in the development of more effective therapies for patients with relapsed or refractory disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.nurixtx.com [ir.nurixtx.com]
- 7. nurixtx.com [nurixtx.com]
- 8. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase selectivity profiling of BTK-IN-17 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for these conditions. A key differentiator among these inhibitors is their kinase selectivity profile, which dictates their on-target potency and off-target effects, thereby influencing their overall efficacy and safety. This guide provides a comparative analysis of the kinase selectivity of three prominent BTK inhibitors: ibrutinib (B1684441), acalabrutinib, and zanubrutinib (B611923), supported by experimental data.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a crucial attribute that determines its therapeutic index. Off-target inhibition can lead to undesirable side effects, while a highly selective inhibitor can offer a more favorable safety profile. The following tables summarize the kinase selectivity data for ibrutinib, acalabrutinib, and zanubrutinib against a panel of kinases.
Table 1: Inhibition of Selected Off-Target Kinases by BTK Inhibitors (IC50 values in nM)
| Kinase | Ibrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Zanubrutinib (IC50 nM) | Reference |
| BTK | 0.5 | <10 | <1 | [1][2] |
| TEC | 78 | >1000 | 10 | [3] |
| ITK | 10 | 31 | 67 | [1][3] |
| EGFR | >1000 | >1000 | >1000 | [4] |
| BLK | 0.9 | 30 | 0.3 | [4] |
| BMX | 1.1 | 46 | 0.2 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Table 2: Number of Off-Target Kinases Inhibited >50% at 1 µM
| Inhibitor | Number of Off-Target Kinases Inhibited >50% | Total Kinases Screened | Reference |
| Ibrutinib | 17 | 370 | [5] |
| Acalabrutinib | - | - | - |
| Zanubrutinib | 7 | 370 | [5] |
Note: A lower number of off-target kinases inhibited indicates higher selectivity.[5] Acalabrutinib data was not available in the same comparative screen. However, other studies have consistently reported it to be more selective than ibrutinib.[1][6]
Experimental Protocols
The data presented in this guide were generated using established methodologies for kinase selectivity profiling. The two primary methods referenced are KINOMEscan and cellular target engagement assays like NanoBRET.
KINOMEscan® Assay (DiscoverX)
This is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Brief Protocol:
-
Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand is prepared on a solid support.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are expressed as percent of control (DMSO), and for compounds showing significant binding, a dissociation constant (Kd) or IC50 is determined from a dose-response curve.[7][8][9]
NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)
This assay measures the binding of a test compound to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is fused to a NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer that binds to the kinase's active site is used (the energy acceptor). When the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.
Brief Protocol:
-
Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Setup: Transfected cells are plated and treated with the NanoBRET™ tracer and varying concentrations of the test compound.
-
BRET Measurement: After an incubation period, the NanoGlo® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of the test compound indicates target engagement. IC50 values are determined from the dose-response curve.[10][11][12][13]
Visualizing the Landscape
To better understand the context of BTK inhibition and the methodologies for its assessment, the following diagrams are provided.
Caption: Simplified BTK Signaling Pathway.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Comparative Analysis of BTK Inhibitor Cross-reactivity with TEC Family Kinases
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Data for a specific inhibitor designated "BTK-IN-17" was not publicly available. This guide uses the well-characterized, first-in-class BTK inhibitor, Ibrutinib, as a representative compound to illustrate cross-reactivity within the TEC family of kinases. Data for second-generation inhibitors, Acalabrutinib (B560132) and Zanubrutinib (B611923), are also provided for a broader comparison of selectivity profiles.
This guide provides an objective comparison of the cross-reactivity profiles of prominent Bruton's tyrosine kinase (BTK) inhibitors against other members of the TEC family of kinases. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and anticipating potential off-target effects in therapeutic development.
Data Presentation: Inhibitor Potency Across TEC Family Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ibrutinib, Acalabrutinib, and Zanubrutinib against the five members of the TEC kinase family. Lower IC50 values indicate higher potency.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.5[1][2][3][4] | 5.1[5] | ~0.2[6] |
| ITK | 4.9[7] | >1000[7] | >1000 |
| TEC | 78[2] | 126[7] | 44[7] |
| BMX | 0.8[7] | 46[7][8] | 1.4[7] |
| TXK | 2[7] | 368[7] | 2.2[7] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of kinase inhibitor IC50 values is a critical step in drug discovery. Below is a representative protocol for a biochemical kinase assay.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This protocol describes a method to determine the potency of an inhibitor against a purified kinase by measuring the incorporation of radioactive phosphate (B84403) into a substrate.
Materials:
-
Purified recombinant TEC family kinases (BTK, ITK, TEC, BMX, TXK)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test Inhibitor (e.g., Ibrutinib) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP and [γ-³³P]-ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific purified TEC family kinase, and the peptide substrate.
-
Inhibitor Addition: In a 96-well plate, add 2 µL of the serially diluted test inhibitor to each well. For the control wells (0% inhibition), add 2 µL of DMSO.
-
Initiate Kinase Reaction: Add 23 µL of the kinase reaction mix to each well of the 96-well plate and incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding 25 µL of ATP solution (containing a mix of non-radioactive ATP and [γ-³³P]-ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting 45 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Air dry the filter mat and measure the radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Mandatory Visualization
TEC Family Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TEC family kinases downstream of a B-cell receptor (BCR). Activation of the BCR leads to the recruitment and activation of TEC family kinases, which in turn phosphorylate and activate Phospholipase C gamma 2 (PLCG2). This initiates a cascade of downstream signaling events crucial for B-cell proliferation, differentiation, and survival.
Caption: Simplified TEC family kinase signaling cascade downstream of the B-cell receptor.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in a typical biochemical assay to determine the IC50 of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor IC50 values using a radiometric assay.
References
- 1. Ibrutinib: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia by Bruton’s Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
Head-to-head comparison of BTK-IN-17 and acalabrutinib in vitro
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Analysis of Two Bruton's Tyrosine Kinase (BTK) Inhibitors.
This guide provides a detailed comparison of two covalent inhibitors of Bruton's tyrosine kinase (BTK): BTK-IN-17, a novel inhibitor, and acalabrutinib (B560132), a second-generation inhibitor approved for clinical use. The following sections present a head-to-head analysis of their in vitro biochemical potency, kinase selectivity, and impact on downstream cellular signaling pathways, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Inhibitor Performance
The following tables summarize the key quantitative data for this compound and acalabrutinib based on in vitro assays.
Table 1: Biochemical Potency Against BTK
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | BTK | 13.7 | Biochemical Kinase Assay | [1] |
| Acalabrutinib | BTK | 5.1 | Biochemical Kinase Assay | [2] |
Table 2: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Kinome profiling is often performed by screening the inhibitor against a large panel of kinases.
Acalabrutinib: Acalabrutinib is known to be a highly selective BTK inhibitor.[3] In a KINOMEscan assay screening against 395 non-mutant kinases at a 1 µM concentration, acalabrutinib inhibited very few off-target kinases by more than 65%.[4] This high degree of selectivity is a key differentiator from the first-generation inhibitor, ibrutinib (B1684441).[2][3]
This compound: Detailed kinase selectivity panel data for this compound is not available in the public domain at the time of this guide's compilation. The primary publication identifies it as a selective inhibitor, but a broad kinome-wide comparison is not provided.[1]
Table 3: Cellular Activity - Inhibition of Downstream Signaling
Both inhibitors are designed to block the BTK signaling cascade. A key downstream event is the phosphorylation of phospholipase C gamma 2 (PLCγ2).
| Inhibitor | Cellular Effect | Cell Line | Assay | Reference |
| This compound | Decreased p-PLCγ2 (Y1217) | Ramos cells | Western Blot | [1] |
| Acalabrutinib | Decreased p-PLCγ2 (Y759) | Primary CLL cells | Western Blot | [5] |
Mandatory Visualization
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Generalized Experimental Workflow for BTK Inhibition Assay.
Experimental Protocols
Detailed below are representative protocols for the key in vitro experiments cited in this guide. These protocols are based on standard methodologies used for the characterization of kinase inhibitors.
Biochemical BTK Enzyme Inhibition Assay (HTRF® Format)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., TK substrate-biotin)
-
ATP
-
HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, acalabrutinib) serially diluted in DMSO
-
Low-volume 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and acalabrutinib in 100% DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of recombinant BTK enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP (at Km concentration) and the biotinylated peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, supplemented with the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
The ratio of the two emission signals is calculated, and the percent inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Kinase Selectivity Profiling (KINOMEscan®)
This is a competition binding assay used to determine the selectivity of an inhibitor across a wide panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Procedure (Generalized):
-
The test compound (e.g., acalabrutinib) is prepared at a fixed concentration (typically 1 µM).
-
The compound is incubated with a panel of DNA-tagged human kinases.
-
The kinase-compound mixtures are passed over a column containing an immobilized, active-site directed ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through.
-
After washing away unbound components, the amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is >65% inhibition.
-
Cellular Western Blot for BTK Downstream Signaling
This assay is used to confirm that the inhibitor can enter cells and block the BTK signaling pathway, as evidenced by a reduction in the phosphorylation of downstream targets like PLCγ2.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos) or primary cells (e.g., CLL cells)
-
Cell culture medium and supplements
-
BTK inhibitors (this compound, acalabrutinib)
-
BCR-stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ2 (e.g., Y1217 or Y759), anti-total-PLCγ2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of the BTK inhibitor (or DMSO control) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-PLCγ2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total PLCγ2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in PLCγ2 phosphorylation.
-
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating BTK Inhibitors in Cell Lines with the BTK C481S Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on evaluating their efficacy in the context of the C481S resistance mutation. We will delve into the performance of the covalent inhibitor BTK-IN-17 and other alternatives, supported by experimental data and detailed protocols.
The Challenge of the BTK C481S Mutation
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies.[1][2] First-generation and many second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form an irreversible bond with cysteine residue 481 (C481) in the active site of BTK.[3][4] This covalent bond is crucial for their potent and sustained inhibition of BTK activity.
However, a significant challenge in the clinical use of these covalent inhibitors is the emergence of resistance, most commonly through a mutation that substitutes cysteine 481 with a serine (C481S).[5][6] This single amino acid change prevents the formation of the covalent bond, rendering these inhibitors significantly less effective.[1]
This compound: A Covalent BTK Inhibitor
This compound is a selective and orally active covalent BTK inhibitor. Preclinical studies have demonstrated its potent inhibition of wild-type BTK. As a covalent inhibitor that targets the C481 residue, its efficacy is expected to be substantially reduced in cell lines harboring the BTK C481S mutation.
Comparative Efficacy of BTK Inhibitors in BTK C481S Mutant Cell Lines
The development of non-covalent, or reversible, BTK inhibitors has been a key strategy to overcome the resistance conferred by the C481S mutation. These inhibitors bind to BTK in a different manner that does not depend on the cysteine at position 481, thus retaining their inhibitory activity against the mutant enzyme.[6]
Below is a summary of the inhibitory activities of various BTK inhibitors against both wild-type (WT) BTK and the C481S mutant.
Table 1: Comparison of IC50 Values for BTK Inhibitors against Wild-Type and C481S Mutant BTK
| Inhibitor | Class | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change in IC50 (C481S/WT) |
| Ibrutinib | Covalent | ~0.5 - 5 | >1000 | >200 |
| Acalabrutinib | Covalent | ~3 - 8 | >1000 | >125 |
| Zanubrutinib | Covalent | ~1 - 3 | >500 | >167 |
| This compound | Covalent | 13.7 | Data Not Available | Expected to be significantly increased |
| Pirtobrutinib (B8146385) | Non-covalent | ~1 - 3 | ~1 - 3 | ~1 |
| Vecabrutinib | Non-covalent | ~3 | ~3 | ~1 |
| Nemtabrutinib | Non-covalent | 0.85 | 0.39 | 0.46 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data is compiled from multiple sources.
As the table illustrates, covalent inhibitors show a dramatic loss of potency against the C481S mutant. While specific data for this compound in C481S mutant cell lines is not publicly available, its classification as a covalent inhibitor strongly suggests it would follow a similar pattern of reduced efficacy. In contrast, non-covalent inhibitors like pirtobrutinib, vecabrutinib, and nemtabrutinib maintain their potency against the C481S mutant, making them effective options for treating patients who have developed resistance to covalent inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the signaling pathways and the experimental workflows used to evaluate these inhibitors.
Caption: BTK Signaling Pathway and the Impact of C481S Mutation.
Caption: Workflow for Evaluating BTK Inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of BTK inhibitors on cell proliferation.
Materials:
-
BTK WT and C481S mutant cell lines (e.g., Ramos, MEC-1)
-
RPMI-1640 medium with 10% FBS
-
BTK inhibitors (this compound, controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the BTK inhibitors in culture medium.
-
Add 100 µL of the diluted inhibitors to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To measure the direct inhibitory effect of compounds on the kinase activity of recombinant wild-type and C481S mutant BTK.
Materials:
-
Recombinant human BTK (WT and C481S)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
BTK inhibitors
-
384-well white plates
Protocol:
-
Prepare a reaction buffer containing kinase, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Western Blot Analysis
Objective: To assess the inhibition of BTK signaling by measuring the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
Cell lysates from inhibitor-treated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The emergence of the BTK C481S mutation presents a significant clinical challenge for therapies relying on covalent BTK inhibitors. While this compound is a potent inhibitor of wild-type BTK, its covalent mechanism of action suggests a substantial loss of efficacy against the C481S mutant, a pattern consistently observed with other covalent inhibitors like ibrutinib. In contrast, non-covalent inhibitors, such as pirtobrutinib and nemtabrutinib, are specifically designed to overcome this resistance mechanism and have demonstrated sustained activity against the C481S mutant in preclinical and clinical settings.
For researchers and drug developers, the evaluation of novel BTK inhibitors must include rigorous testing against clinically relevant resistance mutations. The experimental protocols provided in this guide offer a framework for conducting such evaluations. The choice between covalent and non-covalent inhibitors will ultimately depend on the specific therapeutic context, including the mutational status of the patient's tumor. The continued development of novel BTK inhibitors, including those with different binding mechanisms, remains a critical area of research to address the evolving landscape of drug resistance in B-cell malignancies.
References
- 1. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emjreviews.com [emjreviews.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of BTK inhibitors has revolutionized the management of diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of four prominent BTK inhibitors: the first-generation inhibitor ibrutinib, the second-generation inhibitors acalabrutinib (B560132) and zanubrutinib, and the non-covalent (reversible) inhibitor pirtobrutinib (B8146385). Understanding the distinct pharmacokinetic profiles of these agents is paramount for optimizing clinical efficacy and safety.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key pharmacokinetic parameters of ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib, compiled from various clinical and preclinical studies. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| Mechanism of Action | Covalent, irreversible | Covalent, irreversible | Covalent, irreversible | Non-covalent, reversible |
| Dosage | 420 mg or 560 mg once daily | 100 mg twice daily | 160 mg twice daily or 320 mg once daily | 200 mg once daily |
| Tmax (median) | 1-2 hours[1] | ~2 hours[2] | ~2 hours | ~2 hours[3] |
| AUC (Area Under the Curve) | ~732 ng·h/mL (420 mg)[4] | ~1843 ng·h/mL (100 mg BID)[4] | ~2099 ng·h/mL (160 mg BID)[4] | 91300 h⋅ng/mL (steady state)[5] |
| Cmax (Maximum Concentration) | Varies with dose | Varies with dose | Varies with dose | 6460 ng/mL (steady state)[5] |
| Half-life (t½) | 4-6 hours[6] | Short, rapid elimination[7][8] | 2-4 hours[9] | ~19 hours[5] |
| Bioavailability | ~2.9% (fasting)[1] | - | Higher than ibrutinib[9] | 85.5%[5][10] |
| Protein Binding | 97.3%[6] | ~97% | ~94%[11][12] | - |
| Metabolism | Primarily via CYP3A4[6] | Primarily via CYP3A4 | Primarily via CYP3A4[12][13] | CYP3A4 and UGT1A8/1A9[3] |
| Effect of Food | Increased exposure with high-fat meal[14] | Not clinically significant[12] | Can be taken with or without food[11] | Not clinically significant[5][10] |
| Drug-Drug Interactions | Strong CYP3A4 inhibitors/inducers[15][16] | Strong CYP3A4 inhibitors/inducers[15][16] | Strong CYP3A4 inhibitors/inducers[15][16] | Strong CYP3A4 inhibitors/inducers[17] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of study designs, including dose-escalation and expansion cohorts in Phase I and II clinical trials, as well as dedicated pharmacokinetic studies in healthy volunteers and patient populations. The methodologies employed in these studies are crucial for the interpretation of the data.
General Methodology for Pharmacokinetic Analysis
A typical experimental workflow for determining the pharmacokinetic properties of a BTK inhibitor involves the following key steps:
-
Study Population and Dosing: Healthy volunteers or patients with specific B-cell malignancies are enrolled. The drug is administered orally at single or multiple doses, and dosing regimens are often evaluated in both fasting and fed states to assess food effects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The timing of these samples is critical to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Bioanalytical Method: The concentration of the BTK inhibitor and its major metabolites in plasma or serum is quantified using a validated bioanalytical method. The most common and highly sensitive method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method allows for the precise measurement of drug concentrations even at very low levels.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis (NCA) is typically used to calculate key pharmacokinetic parameters from the concentration-time data. These parameters include:
-
Cmax: The maximum observed concentration.
-
Tmax: The time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the drug concentration to decrease by half.
-
-
Population Pharmacokinetic (PopPK) Modeling: To understand the sources of variability in pharmacokinetics among individuals, population PK models are often developed using software like NONMEM. These models can identify how factors such as age, weight, organ function, and concomitant medications influence the drug's pharmacokinetic profile.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Simplified BTK Signaling Pathway and the Point of Inhibition.
Caption: General Experimental Workflow for a Clinical Pharmacokinetic Study.
Caption: Logical Flow of the Comparative Analysis of BTK Inhibitors.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [ouci.dntb.gov.ua]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel UHPLC-MS/MS method for quantitative analysis of pirtobrutinib in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies | springermedicine.com [springermedicine.com]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Pharmacokinetic Modeling Workflow With the MonolixSuite: A Case Study of Remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
A Comparative Guide to the Long-Term Efficacy of BTK Inhibitors in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy of two prominent Bruton's tyrosine kinase (BTK) inhibitors, ibrutinib (B1684441) and acalabrutinib (B560132), in the context of chronic lymphocytic leukemia (CLL).[1] The information presented herein is intended to support research and development efforts by offering a clear overview of clinical performance, underlying mechanisms, and relevant experimental models.
Introduction to BTK Inhibition in Chronic Disease
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] In B-cell malignancies like CLL, the BCR pathway is often constitutively active, driving uncontrolled cell growth. BTK inhibitors function by blocking this pathway, representing a significant advancement in targeted therapy for these conditions.[2] Ibrutinib was the first-in-class BTK inhibitor to gain approval, followed by second-generation inhibitors like acalabrutinib, which was designed for greater selectivity and potentially improved tolerability.[1][5][6]
Comparative Long-Term Efficacy Data
The following tables summarize key long-term efficacy data from clinical trials directly comparing ibrutinib and acalabrutinib in patients with CLL.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS) in Previously Treated CLL
| Metric | Ibrutinib | Acalabrutinib | Hazard Ratio (95% CI) | Study/Follow-up |
| Median PFS | 38.4 months | 38.4 months | 1.00 (0.79-1.27) | ELEVATE-RR / 40.9 months[7][8] |
| Median OS | Not Reached | Not Reached | 0.82 (0.59-1.15) | ELEVATE-RR / 40.9 months[6][7][8] |
| 5-Year PFS Rate | 61.1% | Not directly compared in a 5-year head-to-head study | N/A | PALG Observational Study[9] |
| 5-Year OS Rate | 56.8% | Not directly compared in a 5-year head-to-head study | N/A | PALG Observational Study[9] |
Data from the head-to-head ELEVATE-RR trial, which enrolled patients with previously treated, high-risk CLL, demonstrated non-inferiority of acalabrutinib to ibrutinib in terms of progression-free survival.[6][7]
Table 2: Key Safety and Tolerability Endpoints
| Adverse Event (Any Grade) | Ibrutinib | Acalabrutinib | p-value | Study |
| Atrial Fibrillation | 16.0% | 9.4% | 0.023 | ELEVATE-RR[6][7][8] |
| Hypertension | 23.2% | 9.4% | <0.05 | ELEVATE-RR[6][8] |
| Diarrhea | 46.0% | 34.6% | <0.05 | ELEVATE-RR[6][8] |
| Arthralgia | 22.8% | 15.8% | <0.05 | ELEVATE-RR[6][8] |
| Headache | 20.2% | 34.6% | <0.05 | ELEVATE-RR[6][8] |
| Treatment Discontinuation due to AEs | 21.3% | 14.7% | N/A | ELEVATE-RR[7][8] |
Acalabrutinib demonstrated a statistically significant lower incidence of atrial fibrillation and other cardiovascular adverse events compared to ibrutinib.[6][10] This improved safety profile is attributed to its higher selectivity for BTK and reduced off-target effects on other kinases.[1][10][11]
Experimental Protocols
In Vivo Efficacy Assessment in a CLL Xenograft Model
A standard method to assess the long-term efficacy of BTK inhibitors involves the use of patient-derived xenograft (PDX) models or established CLL cell line xenografts in immunodeficient mice.[12][13][14]
1. Cell Line and Animal Model:
-
Cell Line: Eμ-TCL1 transgenic mouse model cells, which mimic aggressive human CLL, are commonly used.[12][15][16][17]
-
Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID gamma (NSG) mice are typically used as they can accept human cell grafts.[13][16]
2. Experimental Procedure:
-
Cell Implantation: A predetermined number of Eμ-TCL1 cells (e.g., 1 x 10^7 cells) are injected intravenously or intraperitoneally into the mice.[12]
-
Tumor Burden Monitoring: Disease progression is monitored by measuring the percentage of CD5+/CD19+ cells in peripheral blood via flow cytometry.
-
Treatment Administration: Once the tumor burden reaches a specified level, mice are randomized into treatment and control groups. BTK inhibitors are typically administered orally daily at a clinically relevant dose.
-
Efficacy Endpoints:
-
Overall Survival: The primary endpoint is the survival time of the mice in each group.
-
Tumor Burden: Serial monitoring of CD5+/CD19+ cell percentages in the blood.
-
Spleen and Lymph Node Weight: At the end of the study, organs are harvested and weighed to assess infiltration by leukemic cells.
-
3. Data Analysis:
-
Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
-
Tumor burden and organ weight data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Workflow for preclinical evaluation of BTK inhibitor efficacy in a mouse model.
References
- 1. echemi.com [echemi.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 5. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Long-term Efficacy of Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia: Results of the Polish Adult Leukemia Study Group Observational Study | Anticancer Research [ar.iiarjournals.org]
- 10. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical modeling of novel therapeutics in chronic lymphocytic leukemia: the tools of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing [frontiersin.org]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. ashpublications.org [ashpublications.org]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
A Head-to-Head Analysis of BTK-IN-17 and Zanubrutinib on B Cell Function
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of covalent inhibitors targeting BTK has revolutionized treatment paradigms. This guide provides an objective, data-driven comparison of two such inhibitors: BTK-IN-17, a novel investigational inhibitor, and zanubrutinib (B611923), a second-generation BTK inhibitor approved for clinical use. This analysis is based on available preclinical and clinical data to inform research and drug development efforts.
Mechanism of Action: Covalent Inhibition of BTK
Both this compound and zanubrutinib are covalent inhibitors of BTK. They form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[1] This irreversible binding leads to sustained inhibition of BTK's kinase activity, effectively shutting down the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and activation of B cells.[1]
dot
Caption: Covalent BTK inhibitor mechanism of action.
Comparative Efficacy on B Cell Function
While direct head-to-head experimental data for this compound and zanubrutinib is not publicly available, this guide consolidates and compares their performance based on existing preclinical and clinical studies.
Inhibition of BTK and Downstream Signaling
Both inhibitors have demonstrated potent inhibition of BTK. This compound, also identified as compound 36R, exhibits an IC50 of 13.7 nM for BTK. Zanubrutinib is a highly potent and selective BTK inhibitor.[2] Inhibition of BTK by both compounds leads to a reduction in the phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its downstream substrate, phospholipase C gamma 2 (p-PLCγ2 Y1217).
| Parameter | This compound | Zanubrutinib | Reference |
| BTK IC50 | 13.7 nM | Not explicitly stated in provided abstracts, but known to be highly potent | [1] |
| Downstream Signaling | Decreases p-BTK (Y223) and p-PLCγ2 (Y1217) | Inhibits phosphorylation of BTK and PLCγ2 | [1][3] |
BTK Occupancy
Sustained target occupancy is a key feature of covalent inhibitors. Zanubrutinib has been shown to achieve high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes.[2] At a dose of 160 mg twice daily, zanubrutinib achieved a median BTK occupancy of 100% in lymph nodes.[2] While specific BTK occupancy data for this compound is not available in the provided search results, its covalent mechanism suggests it would also achieve sustained target engagement.
| Compartment | Zanubrutinib (160 mg BID) | Reference |
| PBMCs | >95% | [2] |
| Lymph Nodes | 100% (median) | [2] |
Effects on B Cell Proliferation, Apoptosis, and Activation
Inhibition of the BCR pathway by BTK inhibitors ultimately leads to decreased B cell proliferation and survival. Zanubrutinib has been shown to induce apoptosis in mantle cell lymphoma cells.[4] While direct experimental data on B cell proliferation and apoptosis for this compound is not available, its potent inhibition of BTK signaling strongly suggests it would similarly inhibit proliferation and induce apoptosis in B cells.
Regarding B cell activation, BTK inhibitors have been shown to reduce the expression of activation markers such as CD69 and CD86 on B cells following BCR stimulation.[5]
| B Cell Function | Expected Effect of this compound (Inferred) | Documented Effect of Zanubrutinib | Reference |
| Proliferation | Inhibition | Inhibition | [6] |
| Apoptosis | Induction | Induction | [4][6] |
| Activation (CD69/CD86) | Reduction | Reduction of activation markers | [5] |
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below for reproducibility and further investigation.
BTK Occupancy Assay (ELISA-based)
This assay quantifies the percentage of BTK enzyme that is covalently bound by an inhibitor.
dot
Caption: Workflow for BTK Occupancy ELISA.
-
Cell Lysis: Isolate peripheral blood mononuclear cells (PBMCs) or other target cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Competition: Incubate the cell lysates with a biotinylated covalent BTK probe. In samples where BTK is occupied by the inhibitor, the probe cannot bind.
-
Capture: Transfer the lysates to a streptavidin-coated microplate and incubate to allow the biotinylated probe-BTK complexes to bind.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add an anti-BTK antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Measure the absorbance using a microplate reader. The percentage of BTK occupancy is calculated by comparing the signal from treated samples to that of untreated controls.
B Cell Proliferation Assay (CFSE-based)
This assay measures the extent of cell division in a population of B cells.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impacts of zanubrutinib on immune cells in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of BTK-IN-17
This document provides critical safety and logistical guidance for the proper handling and disposal of BTK-IN-17, a selective and orally active Bruton's tyrosine kinase (BTK) inhibitor.[1] Adherence to these procedures is imperative for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This information is intended for an audience of researchers, scientists, and drug development professionals.
Summary of Compound Data
While detailed quantitative safety data for this compound is limited, its high potency necessitates careful handling. The following table summarizes its biological activity to underscore the need for caution.
| Property | Value | Source |
| Chemical Name | This compound (compound 36R) | MedchemExpress[1] |
| Mechanism of Action | Selective and orally active BTK inhibitor | MedchemExpress[1] |
| IC₅₀ (BTK) | 13.7 nM | MedchemExpress[1] |
| IC₅₀ (hERG channel) | 8.6 µM | MedchemExpress[1] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
Step-by-Step Disposal Procedures
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]
Step 1: Segregate Hazardous Waste
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3][6] Keep this compound waste separate from incompatible materials such as strong acids, bases, or oxidizing agents.[2][7]
Step 2: Use Appropriate Waste Containers
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container for hazardous chemical waste.[2]
-
Step 3: Label Containers Correctly
Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:[2][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date when waste accumulation began
Step 4: Store Waste Appropriately
Store all labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2] Do not store waste containers in hallways or other public areas.[8]
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection and documentation.[2]
Decontamination and Spill Procedures
Decontamination
-
Labware and Equipment: Submerge glassware and equipment in a suitable decontamination solution. The first rinsate from cleaning contaminated labware must be collected and disposed of as hazardous chemical waste.[2]
-
Surfaces: Decontaminate work surfaces with an appropriate solvent (e.g., ethanol) and cleaning agents. All cleaning materials, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.[3]
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use absorbent materials like a spill pad or sand to contain it.[5]
-
Clean: Decontaminate the spill area using appropriate procedures.
-
Dispose: Collect all cleanup materials in a sealed container and dispose of them as hazardous chemical waste.[5][7]
BTK Signaling Pathway
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway. Its activation leads to the phosphorylation of downstream targets like PLCγ2, which promotes cell proliferation and survival. Covalent inhibitors like this compound block this pathway.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling BTK-IN-17
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the known quantitative data for BTK-IN-17. This information is crucial for experimental design and safety assessment.
Table 1: Biological Activity and In Vitro Data
| Parameter | Value | Species/Cell Line | Notes |
| IC50 (BTK) | 13.7 nM | - | Indicates high potency against the target kinase. |
| hERG Channel Inhibition IC50 | 8.6 µM | - | Suggests potential for cardiac side effects at higher concentrations. |
| Cellular Effect | Decreases expression of p-BTKY223 and p-PLCγ2Y1217 | Ramos cells | Demonstrates on-target activity in a cellular context.[1] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Value | Species | Dosing |
| Plasma Concentration | 125 nM (at 1 hour) | Male Sprague-Dawley rats | 10 mg/kg (oral) |
| BTK Occupancy | 79% (at 1 hour) | Male Sprague-Dawley rats | 10 mg/kg (oral) |
| BTK Occupancy | ~62% (at 24 hours) | Male Sprague-Dawley rats | 10 mg/kg (oral) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound due to its high potency. The required level of protection varies with the procedure being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Laboratory Activity | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Chemical splash goggles or face shield- Dedicated, disposable lab coat- NIOSH-approved respirator (e.g., N95) for handling powders outside of a certified fume hood. |
| Solution Preparation and Handling | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
| In Vitro / In Vivo Experiments | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Waste Disposal | - Heavy-duty or double nitrile gloves- Chemical splash goggles- Laboratory coat |
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the supplier's recommendations for storage temperature, which is typically at -20°C for long-term stability.
3.2. Weighing and Aliquoting (Solid Form)
-
Preparation: Don all required PPE as specified in Table 3. All manipulations of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.
-
Designated Area: Use a designated and clearly marked area for weighing.
-
Equipment: Use dedicated spatulas, weighing paper, and other equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Technique: Handle the powder carefully to minimize dust generation.
-
Cleanup: After weighing, carefully clean all surfaces in the designated area. Dispose of any contaminated materials as solid hazardous waste.
3.3. Solution Preparation
-
Solvent Selection: Consult relevant literature or the supplier's datasheet for appropriate solvents.
-
Procedure: In a chemical fume hood, add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
4.1. Solid Waste
-
Collection: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper, contaminated lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound".
4.2. Liquid Waste
-
Collection: Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media from treated cells) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent waste.
4.3. Decontamination of Labware
-
Rinsing: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste.
4.4. Spill Management
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: For a solid spill, carefully cover it with damp paper towels to avoid raising dust. For a liquid spill, use absorbent materials to contain it.
-
Clean: Wearing appropriate PPE, clean the spill area with a suitable solvent and absorbent materials.
-
Dispose: Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
Mandatory Visualizations
Signaling Pathway
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
